Product packaging for Ruthenium(II) sulfate(Cat. No.:)

Ruthenium(II) sulfate

Cat. No.: B1647269
M. Wt: 197.1 g/mol
InChI Key: DKNJHLHLMWHWOI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Research on Ruthenium(II) Sulfate (B86663)

The story of Ruthenium(II) sulfate begins with the discovery of its constituent element, ruthenium. In 1844, Karl Ernst Claus, a Russian scientist, identified ruthenium as a new element at Kazan State University. wikipedia.org He named it "Ruthenium" in honor of Russia, using its Latin name, "Ruthenia". americanelements.comwikipedia.org Ruthenium is a rare transition metal belonging to the platinum group of the periodic table, often found as a minor component in platinum ores. wikipedia.orgrsc.org

Early research on ruthenium compounds was driven by the desire to understand the chemistry of this newly discovered platinum group metal. For many years, the metals company Johnson Matthey even operated a loan scheme, providing researchers with ruthenium trichloride (B1173362) to encourage the discovery of new applications. rsc.org

The study of ruthenium in sulfate media gained attention as researchers explored its various oxidation states. While early work investigated the nature of Ruthenium(III) and Ruthenium(IV) in sulfate solutions, the focus on specific Ruthenium(II) complexes has become more prominent over time. dtic.mil The evolution of research has shifted from the characterization of simple inorganic salts to the synthesis and application of complex Ruthenium(II) coordination compounds, where the sulfate ion itself can act as a ligand. researchgate.netcdnsciencepub.comnih.govnih.gov This progression reflects a broader trend in inorganic chemistry toward designing complex molecules with specific functions.

Significance of this compound in Transition Metal Chemistry

Ruthenium's position in the periodic table endows it with versatile chemical properties, including the ability to exist in multiple oxidation states, most commonly +2 and +3. wikipedia.org This versatility allows it to form a vast array of coordination and organometallic complexes, making it a cornerstone of modern transition metal chemistry. wikipedia.orgmsstate.edu

This compound serves as a precursor and a point of reference in this field. The sulfate ion (SO₄²⁻) can act as a unidentate or bidentate ligand, coordinating to the ruthenium center and influencing its electronic properties and reactivity. researchgate.netcdnsciencepub.comacs.org Research on ammine complexes, such as trans-[RuSO₄(NH₃)₄L]⁰, has provided detailed insights into the behavior of the coordinated sulfate ligand. researchgate.netcdnsciencepub.com For instance, studies have measured the rate of sulfate aquation—its replacement by a water molecule—which is a fundamental reaction in understanding the complex's stability and potential as a catalyst precursor. cdnsciencepub.com The rate of this aquation is significantly faster for Ruthenium(II) complexes compared to their Ruthenium(III) counterparts, highlighting the influence of the metal's oxidation state on ligand lability. cdnsciencepub.com

The ability of Ruthenium(II) to form stable yet kinetically accessible complexes is crucial for its widespread use in catalysis. sigmaaldrich.com It can effectively catalyze a wide range of reactions, including oxidations, hydrogenations, and olefin metathesis, the last of which was recognized with the 2005 Nobel Prize in Chemistry for catalysts developed by Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock. sigmaaldrich.comresearchgate.netresearchgate.net

Scope of Current Academic Research on this compound

Contemporary research on Ruthenium(II) compounds is a vibrant and expanding field, with significant efforts concentrated in catalysis, medicinal chemistry, and materials science. While many studies utilize more complex ligands than a simple sulfate, the fundamental chemistry is rooted in the properties of the Ruthenium(II) ion.

Catalysis: Research continues to leverage Ruthenium(II) centers for novel catalytic transformations. This includes the development of catalysts for asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals. msstate.edu Ruthenium(II) arene complexes, for instance, are explored for their ability to activate C-H bonds, a highly sought-after method for creating carbon-carbon bonds in an atom-economical fashion. msstate.edu Furthermore, Ruthenium(II) polypyridyl complexes have been shown to catalyze hydride transfer reactions, such as the reduction of the coenzyme NAD⁺ to NADH, which has implications for controlling cellular redox states. nih.gov

Medicinal Chemistry: Ruthenium(II) complexes have emerged as promising candidates for anticancer drugs, often seen as alternatives to traditional platinum-based therapies. nih.govnih.gov A significant body of research focuses on designing Ru(II) complexes that can overcome cisplatin (B142131) resistance and exhibit lower systemic toxicity. nih.govmdpi.com For example, arene ruthenium complexes and polypyridyl ruthenium complexes are being extensively investigated. nih.govnih.gov Studies have shown these compounds can induce cancer cell death through apoptosis and may possess anti-metastatic properties. mdpi.comnih.gov Several ruthenium compounds, including those based on Ru(II) and Ru(III), have advanced to clinical or preclinical trials. nih.govnih.gov

Materials Science and Photochemistry: The unique electronic and photophysical properties of Ruthenium(II) complexes make them suitable for applications in materials science. They are used in dye-sensitized solar cells to convert light into electrical energy and in the electronics industry for components like thick-film resistors. americanelements.comrsc.org Research into Ruthenium(II) nanoclusters is a growing area, with potential applications in photocatalysis for sustainable energy production and as advanced biomedical imaging agents. bio-integration.org The luminescent properties of complexes like tris(bipyridine)ruthenium(II) are also exploited in the development of chemical sensors. wikipedia.orgmdpi.com

Table 2: Examples of Research Areas for Ruthenium(II) Complexes

Ruthenium(II) Complex Type Research Focus Representative Application
Arene Complexes Anticancer activity, asymmetric catalysis nih.govmsstate.edunih.gov Development of anti-metastatic agents, C-H bond activation msstate.edunih.gov
Polypyridyl Complexes Photochemistry, medicinal chemistry, sensing nih.govnih.govmdpi.com Photocatalysis, inducing reductive stress in cells, anion sensing nih.govbio-integration.orgmdpi.com
Ammine/Sulfate Complexes Fundamental coordination chemistry researchgate.netcdnsciencepub.com Studying ligand substitution rates and reaction mechanisms cdnsciencepub.com

| N-Heterocyclic Carbene (NHC) Complexes | Olefin metathesis, anticancer agents researchgate.netnih.gov | Grubbs-type catalysts for synthesis, cytotoxic agents sigmaaldrich.comnih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula O4RuS B1647269 Ruthenium(II) sulfate

Properties

Molecular Formula

O4RuS

Molecular Weight

197.1 g/mol

IUPAC Name

ruthenium(2+);sulfate

InChI

InChI=1S/H2O4S.Ru/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2

InChI Key

DKNJHLHLMWHWOI-UHFFFAOYSA-L

SMILES

[O-]S(=O)(=O)[O-].[Ru+2]

Canonical SMILES

[O-]S(=O)(=O)[O-].[Ru+2]

Origin of Product

United States

Synthetic Methodologies for Ruthenium Ii Sulfate and Its Coordination Complexes

Direct Synthesis Routes for Ruthenium(II) Sulfate (B86663)

The direct synthesis of pure, solid Ruthenium(II) sulfate (RuSO₄) is not extensively documented in scientific literature, with research primarily focused on its existence in aqueous media or as a component in more complex structures.

Aqueous Phase Preparations of this compound

The preparation of Ruthenium(II) in a sulfate medium typically involves the reduction of higher oxidation state ruthenium precursors. While pure solutions of Ruthenium(III) and Ruthenium(IV) sulfates are needed for certain equilibrium studies, methods have been developed to generate these species in solution, which can then be conceptually extended to the production of Ru(II) species. dtic.mil For instance, one method involves the reduction of Ruthenium tetroxide (RuO₄) with hydrogen peroxide in dilute sulfuric acid to form Ruthenium(IV) sulfate solutions. dtic.mil Further reduction of these Ru(IV) or related Ru(III) species in the sulfate medium would be required to generate aqueous this compound.

Most metal sulfate compounds are noted for their solubility in water, and this compound is commercially available as an aqueous solution for various applications, including catalysis and materials science. americanelements.comamericanelements.com These solutions are described as moderately water and acid soluble Ruthenium sources. americanelements.com However, the specific industrial processes for their preparation are often proprietary. The challenge lies in isolating a pure, solid Ru(II)SO₄ from these solutions, as the ion is prone to hydrolysis and oxidation.

Solid-State Synthetic Approaches for this compound

Direct solid-state synthesis of this compound is not a well-established method in the available scientific literature. The synthesis of simple inorganic ruthenium salts often involves complex aqueous chemistry, and the isolation of a specific oxidation state like +2 in a simple sulfate salt form is challenging due to the rich redox chemistry of ruthenium.

Advanced Synthesis of Ruthenium(II) Coordination Complexes Featuring Sulfate Ligands

The synthesis of Ruthenium(II) coordination complexes where sulfate is a ligand is a more developed area. These syntheses allow for the stabilization of the Ru(II) center and the study of the sulfate ligand's coordination properties.

Rational Ligand Design Strategies for this compound Complexes

The design of ligands is crucial for creating functional Ruthenium(II) complexes. Strategies often involve incorporating specific functional groups to impart desired properties, such as water solubility or specific electronic characteristics. For example, the synthesis of the water-soluble ligand 2-phenylazopyridine-5-sulfonic acid (Hsazpy) was developed to improve the poor water solubility of parent dichlorobis(2-phenylazopyridine)ruthenium(II) complexes. scispace.com The introduction of a sulfonic acid group allows for the creation of charged complexes that are more soluble in aqueous media, a critical factor for many catalytic and biological applications. scispace.com This approach of ligand functionalization can be rationally applied to design systems where a sulfate ion can be incorporated as a coordinating ligand, with the primary ligands providing solubility and stability.

Synthesis of Phosphine-Containing this compound Complexes

Ruthenium(II) phosphine (B1218219) complexes are a cornerstone of organometallic chemistry and catalysis. Their synthesis typically involves the reaction of a ruthenium precursor with phosphine ligands. While many examples use chloride or other halides as ancillary ligands, the principles can be adapted for sulfate-containing complexes.

The general synthesis starts with common ruthenium precursors like [RuCl₂(PPh₃)₃] or [RuHCl(PPh₃)₃]. Coordination of a desired phosphine ligand is achieved by ligand substitution reactions. For instance, reacting [RuCl₂(PPh₃)₃] with cooperative phosphine–pyridine (B92270)–iminophosphorane (PNN) ligands affords complexes of the type [RuLᴿCl₂(PPh₃)]. To incorporate a sulfate ligand, a starting material containing sulfate or a subsequent anion exchange step would be necessary. The stability and reactivity of these complexes are highly dependent on the steric and electronic properties of the phosphine ligands. acs.organu.edu.au

Table 1: Examples of Ruthenium(II) Phosphine Complex Synthesis

Ruthenium PrecursorPhosphine Ligand (or type)Resulting Complex TypeSolvent/Conditions
[RuHCl(PPh₃)₃]Phosphine–pyridine–iminophosphorane (PNN)[RuLᴿHCl(PPh₃)]Not specified
[RuCl₂(PPh₃)₃]Phosphine–pyridine–iminophosphorane (PNN)[RuLᴿCl₂(PPh₃)]Not specified
(MeOH)Ruᴵᴵ(CO)(DPP)Various phosphines (e.g., PPh₃)(PR₃)Ruᴵᴵ(CO)(DPP)Chloroform, Room Temp acs.org
[Ru(p-cymene)Cl₂]₂Phosphino-trimethylsilane[Ru(η⁶-p-cymene)(CH₃CN)(phosphine)]PF₆Presence of KPF₆

This table illustrates general synthetic routes for Ru(II)-phosphine complexes; incorporation of a sulfate ligand would require modification of these procedures.

Synthesis of Bipyridine and Phenanthroline this compound Complexes

Ruthenium(II) complexes with polypyridyl ligands like 2,2′-bipyridine (bpy) and 1,10-phenanthroline (phen) are renowned for their rich photophysical and electrochemical properties. The synthesis of heteroleptic complexes, which contain different types of ligands, is a common strategy to fine-tune these properties.

A frequent synthetic methodology involves a two-step process. uark.eduuark.edu First, a precursor complex such as Ru(bpy)₂Cl₂ or Ru(phen)₂Cl₂ is prepared from RuCl₃·3H₂O and the corresponding ligand in a solvent like ethylene glycol or aqueous ethanol. uark.edunih.gov In the second step, this precursor reacts with another ligand to form the final heteroleptic complex. uark.eduuark.edu For example, Ru(bpy)₂Cl₂ can be reacted with 5-chloro-1,10-phenanthroline (Cl-phen) in water to yield [Ru(bpy)₂(Cl-phen)]²⁺. uark.edu

To create complexes with a coordinated sulfate ligand, one could adapt these procedures by using a ruthenium-sulfate starting material or by replacing labile ligands, such as aqua or chloro ligands, with sulfate ions from a salt like sodium sulfate in solution. The sulfate ion can act as a unidentate ligand. researchgate.net The synthesis of trans-[RuSO₄(NH₃)₄(L)]⁺ complexes, where L is a pyridine-type ligand, demonstrates the viability of incorporating sulfate into the primary coordination sphere of a Ru(II) center. researchgate.net

Table 2: Representative Synthesis of Ruthenium(II) Polypyridyl Complexes

Ruthenium PrecursorLigandsResulting ComplexSolvent/Conditions
RuCl₃·3H₂O5-chloro-1,10-phenanthroline (Cl-phen)Ru(Cl-phen)₃₂Ethylene glycol, Argon atm uark.edu
Ru(bpy)₂Cl₂5-chloro-1,10-phenanthroline (Cl-phen)Ru(bpy)₂(Cl-phen)₂H₂O, Reflux 5 hr uark.edu
Ru(phen)₂Cl₂5-chloro-1,10-phenanthroline (Cl-phen)Ru(phen)₂(Cl-phen)₂Not specified uark.edu
cis-[Ru(DMSO)₄Cl₂]1,10-phenanthroline, Hydrazone Ligand (L¹)RuCl(DMSO)(phen)(L¹)Methanol (B129727), Reflux nih.gov

This table shows common synthetic pathways for Ru(II)-polypyridyl complexes. The introduction of a sulfate ligand would involve modifying these established methods.

Synthesis of Pincer Ligand this compound Complexes

The synthesis of Ruthenium(II) complexes featuring pincer ligands is an area of significant research due to their high stability and catalytic potential. researchgate.net These complexes are characterized by a tridentate ligand that binds to the metal center in a meridional fashion, creating a highly stable "pincer" grip. While numerous Ruthenium(II) pincer complexes have been synthesized with various counter-ions, specific reports detailing the direct synthesis with a sulfate anion are not extensively documented in the literature.

Typically, the synthesis of Ruthenium(II) pincer complexes involves the reaction of a suitable ruthenium precursor, such as [RuHCl(CO)(PPh₃)₃], with the pincer ligand in a high-boiling solvent like toluene or THF. acs.org The coordination of the pincer ligand to the ruthenium center often proceeds via transmetalation from corresponding silver-carbene derivatives or through direct metalation. researchgate.netnih.gov The resulting complexes usually contain halide or other coordinating anions derived from the starting material.

To obtain a Ruthenium(II) pincer complex with a sulfate counter-ion, a common strategy would involve an anion exchange reaction. For instance, a synthesized halide-containing pincer complex, such as a (PNN)Ru(H)(CO)(Cl) type, could be treated with a silver sulfate (Ag₂SO₄) solution. acs.org The precipitation of silver halide (e.g., AgCl) would drive the reaction forward, leaving the desired Ruthenium(II) pincer sulfate complex in solution, from which it could be isolated. The general synthetic approach is outlined below:

Synthesis of the Halide Complex : A ruthenium precursor is reacted with the pincer ligand (e.g., NCN, PNP, PNN type) to form the initial complex, often with a chloride or bromide ligand. acs.orgnih.gov

Anion Exchange : The resulting halide complex is then dissolved in a suitable solvent and treated with a stoichiometric amount of a sulfate salt, typically silver sulfate, to facilitate the exchange of the halide for a sulfate anion.

The successful formation of the sulfate complex would be confirmed using standard characterization techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Synthesis of Biimidazole this compound Complexes

Ruthenium complexes incorporating imidazole (B134444) and its derivatives, such as 2,2'-biimidazole (H₂biim), are of interest due to their biological activity and unique electronic properties. The synthesis of Ruthenium(II) complexes with biimidazole ligands typically involves the reaction of a ruthenium precursor with the H₂biim ligand in an appropriate solvent.

While direct synthetic routes to Ruthenium(II) biimidazole complexes with a specifically coordinated sulfate ligand are not prevalent, existing literature details the synthesis of related compounds. For example, Ru(III) complexes with the formula cis-[RuCl₂(H₂biim)₂]Cl have been prepared by reacting RuCl₃·H₂O with 2,2'-biimidazole in a hydrochloric acid solution under solvothermal conditions. nih.gov The synthesis of the corresponding Ru(II) species could be achieved by using a Ru(II) starting material like [Ru(p-cymene)Cl₂]₂ or by reducing the synthesized Ru(III) complex. nih.govmdpi.com

To prepare a Ruthenium(II) biimidazole sulfate complex, a similar anion exchange methodology as described for pincer complexes could be employed. A synthesized cis-[RuCl₂(H₂biim)₂] complex could be reacted with silver sulfate to replace the chloride ligands with a sulfate ion. The reaction stoichiometry would determine whether the sulfate acts as a monodentate or bidentate ligand, or as a counter-ion.

A general synthetic scheme would be:

Ligand Synthesis : Preparation of the 2,2'-biimidazole ligand.

Complexation with Ru(II) Precursor : Reaction of a Ru(II) starting material (e.g., [RuCl₂(DMSO)₄]) with the H₂biim ligand in a solvent like ethanol or a water/ethanol mixture. wikipedia.orgnih.gov

Sulfate Introduction : Subsequent treatment of the resulting chloride complex with a sulfate source, such as Ag₂SO₄, to yield the desired sulfate-containing product.

Characterization would involve techniques such as ESI-MS to confirm the mass of the complex cation, and NMR and IR spectroscopy to elucidate the structure and coordination environment of the ruthenium center. nih.gov

Other Ligand Systems in this compound Coordination Chemistry

The coordination chemistry of this compound extends beyond pincer and biimidazole ligands to a variety of other systems, most notably ammine and sulfoxide complexes. In these compounds, the sulfate group can act as a coordinated ligand rather than just a counter-ion.

Ammine Complexes: A series of trans-[RuSO₄(NH₃)₄(L)]Cl complexes have been synthesized, where L represents a range of nitrogen-containing heterocyclic ligands. researchgate.netcdnsciencepub.com In these octahedral complexes, the sulfate ion is directly coordinated to the Ruthenium(II) center in a unidentate fashion. The synthesis involves the substitution of a labile ligand in a precursor complex with the desired heterocyclic ligand (L). These complexes have been characterized by elemental analysis, cyclic voltammetry, and various spectroscopic methods. researchgate.netcdnsciencepub.com Infrared spectroscopy is particularly useful in confirming the unidentate coordination of the sulfate, as it causes a splitting of the ν₃ and ν₄ vibrational bands of the sulfate ion. researchgate.netcdnsciencepub.com

The table below summarizes a selection of these synthesized ammine complexes.

Ligand (L)FormulaKey Spectroscopic Data (UV-vis λ_max, nm)
Pyrazinetrans-[RuSO₄(NH₃)₄(pyz)]Cl347
Imidazoletrans-[RuSO₄(NH₃)₄(Him)]Cl320
Pyridinetrans-[RuSO₄(NH₃)₄(py)]Cl317
4-Picolinetrans-[RuSO₄(NH₃)₄(4-pic)]Cl317
Isonicotinamidetrans-[RuSO₄(NH₃)₄(isn)]Cl318
Nicotinamidetrans-[RuSO₄(NH₃)₄(nia)]Cl318
L-Histidinetrans-[RuSO₄(NH₃)₄(L-hist)]Cl320

Data sourced from references researchgate.net and cdnsciencepub.com.

Sulfoxide Complexes: Ruthenium(II) complexes containing sulfoxide ligands, particularly dimethyl sulfoxide (DMSO), are well-established. The common precursor, cis-[RuCl₂(DMSO)₄], is a versatile starting material for the synthesis of many other ruthenium compounds. wikipedia.orgacs.org The DMSO ligands in these complexes can be bonded through either the sulfur or oxygen atom, exhibiting linkage isomerism. wikipedia.org While the direct synthesis of this compound complexes with sulfoxide ligands is not as commonly reported as their halide counterparts, the lability of the DMSO ligands allows for substitution reactions. It is conceivable that reacting cis-[RuCl₂(DMSO)₄] with a source of sulfate could lead to the formation of mixed-ligand sulfoxide-sulfato complexes. The synthesis of various other Ru(II) sulfoxide complexes with bidentate sulfoxide ligands has also been reported. acs.orgnih.gov

Role of pH and Solvent Systems in this compound Complex Formation

The formation and stability of this compound complexes are significantly influenced by the pH of the reaction medium and the choice of solvent system.

Role of pH: The pH of the solution can dramatically affect the protonation state of both the ligands and the resulting complex, which in turn influences the electronic and steric properties of the coordination sphere. researchgate.net For ligands with acidic or basic functionalities, pH control is crucial for directing the coordination. For instance, in complexes with ligands that can be protonated or deprotonated, the emission and absorption spectra can be highly pH-dependent. researchgate.netnih.gov This pH sensitivity can be exploited in the design of chemical sensors. researchgate.net The stability of Ru(II) aqua-complexes, which are often intermediates in substitution reactions, is also pH-dependent. In acidic conditions, the aqua ligand is stable, but as the pH increases, it can be deprotonated to form hydroxo or even oxo species, altering the reactivity of the metal center. researchgate.net For this compound, changes in pH could influence the equilibrium between coordinated sulfate and free sulfate ions in solution, especially in aqueous media.

Role of Solvent Systems: The choice of solvent is critical in the synthesis of Ruthenium(II) complexes, as it affects the solubility of reactants, the reaction temperature, and the stability of intermediates and products. nih.gov

Polar Protic Solvents (e.g., water, ethanol): Water is often used for reactions involving water-soluble ligands and precursors. However, the aqueous chemistry of ruthenium can be complex due to hydrolysis reactions. nih.gov Alcohols like ethanol are common solvents for the synthesis of many Ru(II) complexes. nih.gov

Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are widely used due to their ability to dissolve a broad range of organic ligands and inorganic precursors. nih.gov DMSO can also act as a ligand itself, as seen in the versatile [RuCl₂(DMSO)₄] starting material. wikipedia.org Acetonitrile is another common solvent, and its use can sometimes lead to different reaction outcomes compared to other solvents like methanol. mdpi.com

Nonpolar Solvents (e.g., toluene, dichloromethane): These solvents are often used for reactions involving organometallic precursors and nonpolar ligands. acs.orgnih.gov Dichloromethane is frequently employed for the synthesis of half-sandwich arene-ruthenium complexes. nih.gov

The solvent can also play a role in charge transfer transitions, as observed in the electronic spectra of complexes like [Ru(NH₃)₆]²⁺ and [Ru(en)₃]²⁺. The interaction between the complex and the solvent can influence the energy levels of the molecular orbitals, leading to shifts in absorption bands. Therefore, a careful selection of the solvent system is essential for achieving the desired coordination environment and properties in this compound complexes.

Structural Elucidation and Advanced Characterization of Ruthenium Ii Sulfate Systems

Single Crystal X-ray Diffraction Studies of Ruthenium(II) Sulfate (B86663) Complexes

X-ray crystallographic analyses consistently reveal that Ruthenium(II) centers predominantly adopt a distorted octahedral coordination geometry nih.gov. This geometry is highly versatile, allowing for coordination with a wide variety of ligands, including the sulfate anion.

In the structure of chlorosulfatonitrosylbis(triphenylphosphine)ruthenium(II), RuCl(SO₄)(NO)(PPh₃)₂, the sulfate ligand acts as a bidentate ligand. The coordination geometry around the ruthenium atom is a distorted octahedron, with the sulfate's coordinating oxygen atoms, the chlorine atom, the nitrosyl nitrogen, and the two phosphorus atoms of the triphenylphosphine ligands occupying the vertices. The average Ru-O bond length for the coordinating sulfate is 2.079 (7) Å, and the O-Ru-O bond angle within the chelate ring is 68.7 (4)° researchgate.net. In other complexes, the coordination sphere can be completed by various atoms from other ligands, such as nitrogen and oxygen atoms from amino acids or water molecules nih.gov. For instance, in a binuclear Ru(II) complex bridged by hydrazine, the Ru-N bond lengths were found to be in the range of 2.138(2) to 2.193(2) Å, while Ru-Cl bond distances were between 2.4063(7) and 2.4287(7) Å nih.gov.

Table 1: Selected Coordination Geometry Data for Ruthenium(II) Complexes

Complex Coordination Geometry Key Bond Distances (Å) Key Bond Angles (°)
RuCl(SO₄)(NO)(PPh₃)₂ Distorted Octahedral Ru-O (sulfate): 2.079 (avg) O-Ru-O (sulfate): 68.7
Binuclear Ru(II)-hydrazine complex Distorted Octahedral Ru-N: 2.138 - 2.193 Cl-Ru-Cl: 85.65 - 86.19
[Ru(N-P)(O-N-O)(DMSO)] Distorted Octahedral Ru-N (pyridine): ~2.00 -

Data compiled from multiple sources researchgate.netnih.govyu.edu.jo. N-P = 8-(diphenylphosphino)quinoline, O-N-O = 2,6-pyridinedicarboxylate.

The solid-state structure of Ruthenium(II) complexes is not solely defined by intramolecular bonding but is also significantly influenced by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonding, π-π stacking, and other less common interactions, guide the assembly of individual complex molecules into well-defined supramolecular architectures .

In some ruthenium crystal structures, the network is stabilized by classical hydrogen bonds and unconventional C–H···π interactions . A noteworthy feature observed in the supramolecular architecture of certain ruthenium complexes is the presence of rare Cl⁻···π interactions and π···π stacking, which further contribute to the stabilization of the crystal lattice . Coordination-driven self-assembly can also be employed to create discrete and well-defined supramolecular structures, such as metallacycles, where ruthenium complexes act as corners or linkers acs.org. These complex arrangements can lead to the formation of unique structures like multilayered smectic-like phases in liquid-crystalline materials acs.org.

Crystallographic data offer direct measurement of the distances between the Ruthenium(II) center and the atoms of its coordinating ligands, providing fundamental insights into the nature and strength of these bonds.

In the RuCl(SO₄)(NO)(PPh₃)₂ complex, the bonding of the bidentate sulfate ligand is characterized by an average Ru-O distance of 2.079 (8) Å and an S-O distance of 1.552 (8) Å for the coordinating oxygen atoms. The S-O bonds for the non-coordinating oxygens are shorter, at 1.451 (8) Å researchgate.net. The interaction between ruthenium and other ligands is also detailed, with a Ru-P bond length of 2.454 (3) Å and a Ru-N(nitrosyl) distance of 1.80 (3) Å researchgate.net. Analysis of the electron density in some Ru(II) complexes shows that the interaction between a nitrogen donor atom and the Ru(II) ion has an electron density of approximately 0.08 au, indicative of a significant covalent character nih.gov. These precise measurements are crucial for understanding the electronic structure and reactivity of the complex.

Table 2: Selected Metal-Ligand Bond Lengths from Crystallographic Data

Complex Bond Bond Length (Å)
RuCl(SO₄)(NO)(PPh₃)₂ Ru-O (sulfate) 2.079 (avg)
S-O (coordinating) 1.552 (avg)
S-O (non-coordinating) 1.451 (avg)
Ru-P 2.454
Ru-N (nitrosyl) 1.80
Binuclear Ru(II)-hydrazine complex Ru-Cl 2.4063 - 2.4287
Ru-C (p-cymene) 2.161 - 2.216

Data compiled from multiple sources researchgate.netnih.gov.

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic Ruthenium(II) complexes in solution. ¹H and ¹³C NMR spectra provide detailed information about the ligand environment.

In ¹H NMR spectra of Ruthenium(II) complexes, aromatic protons typically appear in the range of 6.50-8.10 ppm. Upon complexation with the Ru(II) ion, the chemical shifts of ligand protons may shift slightly due to changes in electron density researchgate.netresearchgate.net. For example, the azomethine proton (-CH=N-) signal in some Schiff base ligands shifts upon coordination, reflecting electron donation to the metal center researchgate.net.

¹³C NMR spectra are also informative. The azomethine carbon in free Schiff base ligands may show a resonance around 153 ppm, which can shift upon complexation researchgate.net. In carbonyl-containing Ru(II) complexes, the chemical shift for the CO ligand can be found in a broad range of 178-250 ppm researchgate.net. In addition to ¹H and ¹³C, ⁹⁹Ru NMR spectroscopy can be applied directly to the metal center, although it is a less common technique. The chemical shifts in ⁹⁹Ru NMR are sensitive to the ligand field and can span a very large range, providing insight into the electronic structure and metal-ligand bond covalency northwestern.eduresearchgate.net.

Table 3: Representative NMR Chemical Shift Data for Ruthenium(II) Complexes

Nucleus Functional Group Typical Chemical Shift Range (ppm)
¹H Aromatic Protons 6.50 - 8.10
¹H Azomethine Proton (-CH=N-) ~8.6 (can shift upon coordination)
¹³C Azomethine Carbon ~153 (can shift upon coordination)
¹³C Carbonyl Ligand (CO) 178 - 250

Data compiled from multiple sources researchgate.netresearchgate.netnih.gov.

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for characterizing the electronic structure of Ruthenium(II) complexes. The spectra of these complexes are often dominated by intense metal-to-ligand charge-transfer (MLCT) bands in the visible region researchgate.net. These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital.

For many Ruthenium(II) polypyridine complexes, these MLCT bands are observed between 450 and 510 nm researchgate.netuba.ar. The exact energy of these transitions is sensitive to the nature of the ligands and the solvent uba.ar. In addition to MLCT bands, other transitions can be observed. Ligand-to-metal charge transfer (LMCT) bands, which are often more intense, may also be present. For instance, in a series of trans-[RuSO₄(NH₃)₄(L)] complexes, an intense absorption between 317-347 nm was assigned to a sulfate-to-metal charge transfer (LMCT) transition researchgate.netcdnsciencepub.com. Transitions localized on the ligands, known as internal or intra-ligand (IL) π-π* transitions, are typically observed in the ultraviolet region, often between 230-270 nm researchgate.netcdnsciencepub.com. The presence of these characteristic bands confirms an octahedral environment around the Ruthenium(II) ion researchgate.net.

Table 4: Electronic Transition Data for Selected Ruthenium(II) Complexes

Complex Type / Specific Complex λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Assignment
Ruthenium(II) Polypyridine Complexes 457 - 510 - MLCT (dπ(Ru) → π*(ligand))
trans-[RuSO₄(NH₃)₄(L)] 317 - 347 2,300 - 5,600 LMCT (Sulfate → Ru)
trans-[RuSO₄(NH₃)₄(L)] 230 - 270 2,000 - 6,000 IL (π→π* in ligand)
[RuH₂L²Cl₂] (Schiff base complex) 406 2,548 MLCT
600 874 d-d transition

Data compiled from multiple sources researchgate.netnih.govresearchgate.netuba.arcdnsciencepub.com.

Luminescence Spectroscopy and Excited State Properties of Ruthenium(II) Systems

Luminescence spectroscopy is a powerful technique for probing the electronic structure and excited-state dynamics of Ruthenium(II) complexes. Typically, Ru(II) systems, particularly those with polypyridyl ligands, exhibit intense luminescence at room temperature, a characteristic that has led to their extensive study and application. This emission originates from a triplet metal-to-ligand charge transfer (³MLCT) excited state. mdpi.com Upon excitation with ultraviolet or visible light, an electron is promoted from a metal-centered d-orbital to a ligand-based π* orbital. aip.orgcapes.gov.br

The photophysical properties, such as emission wavelength, quantum yield, and excited-state lifetime, are highly sensitive to the nature of the ligands and the solvent environment. For instance, a series of Ru(II) complexes of the type Ru(L)₂(quo)⁺, where L is a bipyridine or phenanthroline derivative and quo⁻ is 8-quinolate, display significantly red-shifted absorption and emission spectra compared to their parent complexes Ru(L)₃²⁺. nih.govresearchgate.net Their emission maxima are found in the range of 757–783 nm in water. nih.govresearchgate.net

The lifetimes of these excited states are also a key parameter. For example, the emission lifetime for Ru(phen)₂(quo)⁺ was measured to be 17.0 ns in water and 32.2 ns in acetonitrile. nih.govresearchgate.net The nature of the luminescence is generally assigned as charge-transfer in character, based on the structure of the emission spectra and their energy relationship with charge-transfer absorption bands. aip.orgcapes.gov.br In some systems, the luminescence can be quenched in aqueous solvents due to hydrogen-bonding interactions but enhanced in the presence of other molecules like DNA, a phenomenon known as the "light switch" effect. acs.org

Photophysical Properties of Selected Ruthenium(II) Complexes
ComplexSolventEmission Maxima (λem, nm)Excited-State Lifetime (τ, ns)
Ru(phen)₂(quo)⁺Water~76017.0 nih.govresearchgate.net
Ru(phen)₂(quo)⁺AcetonitrileNot specified32.2 nih.govresearchgate.net
Ru(bpy)₂(quo)⁺Water~78011.4 nih.govresearchgate.net
Unnamed Ru(II) complex 42DMSO618 nih.govNot specified

Infrared (IR) Spectroscopy for Vibrational Modes and Ligand Coordination

Infrared (IR) spectroscopy is an indispensable tool for characterizing the structure of Ruthenium(II) sulfate by providing information on the vibrational modes of the sulfate ion and its coordination to the ruthenium center. The free sulfate ion (SO₄²⁻) possesses a tetrahedral (T_d) symmetry, which results in four fundamental vibrational modes: ν₁, ν₂, ν₃, and ν₄. arizona.edu Due to the high symmetry, only the triply degenerate ν₃ (asymmetric stretching) and ν₄ (asymmetric bending) modes are IR active. princeton.edu

When the sulfate ion coordinates to a metal center such as Ruthenium(II), its symmetry is lowered. wikipedia.org This reduction in symmetry can cause the IR-inactive modes (ν₁ and ν₂) to become active and the degenerate modes (ν₃ and ν₄) to split into multiple bands. The nature and extent of this splitting provide insight into the coordination mode of the sulfate ligand (e.g., monodentate, bidentate chelating, or bridging).

For outer-sphere complexes, where the sulfate ion is not directly bonded to the metal but held by electrostatic forces, the vibrational spectrum is similar to that of the free ion, showing a single peak for the asymmetric stretching mode ν₃. nih.gov However, the position of this peak can shift depending on the polarizing power of the metal cation. nih.gov In situ Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy studies on sulfate adsorbed onto various metal oxides have shown that a higher polarizing power of the cation leads to a stronger shift of the ν₃ band compared to the aqueous SO₄²⁻ ion. nih.gov For a direct inner-sphere coordination in this compound, a more significant change in the IR spectrum would be expected, with distinct splitting of the primary vibrational bands.

Effect of Coordination on Sulfate Vibrational Modes in IR Spectroscopy
SymmetryCoordination Modeν₁ (sym. stretch)ν₂ (sym. bend)ν₃ (asym. stretch)ν₄ (asym. bend)
T_dFree IonInactiveInactiveActive (1 band)Active (1 band)
C₃ᵥMonodentateActive (1 band)Active (1 band)Splits (2 bands)Splits (2 bands)
C₂ᵥBidentateActive (1 band)Active (1 band)Splits (3 bands)Splits (3 bands)

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and, crucially, the chemical and electronic state of the elements within a material. For this compound, XPS is vital for confirming the +2 oxidation state of the ruthenium center.

The analysis of ruthenium is often performed by examining the binding energies of its core-level electrons, typically the Ru 3d or Ru 3p levels. The Ru 3d region is complicated by a significant overlap with the C 1s peak, which is commonly present as adventitious carbon contamination. journals.co.zathermofisher.com This overlap can make accurate determination of the ruthenium oxidation state challenging. journals.co.za

To circumvent this issue, the Ru 3p core level is often analyzed instead. researchgate.netresearchgate.net The binding energy of these core electrons is sensitive to the oxidation state of the ruthenium atom; a higher oxidation state generally leads to a higher binding energy due to increased electrostatic attraction between the nucleus and the remaining electrons. An XPS study of various ruthenium complexes showed a good correlation between the formal oxidation state and the binding energy of the Ru 3d₅/₂ level for Ru(0) and Ru(III). journals.co.za Distinguishing between Ru(I) and Ru(II) can be more difficult based on chemical shifts alone. journals.co.za For this compound, the Ru 3p₃/₂ peak would be expected at a binding energy characteristic of the Ru²⁺ state, distinct from metallic ruthenium (Ru⁰) or higher oxidation states like Ru⁴⁺ in RuO₂. For example, the Ru 3p₃/₂ peak for metallic ruthenium is observed around 462.4 eV, while for RuO₂ it appears at approximately 465.5 eV. researchgate.net

Reported XPS Binding Energies for Various Ruthenium Species
Core LevelSpecies/Oxidation StateBinding Energy (eV)
Ru 3d₅/₂Ru metal (Ru⁰)280.2 thermofisher.com
Ru 3d₅/₂RuO₂ (Ru⁴⁺)280.7 thermofisher.com
Ru 3p₃/₂Metallic Ru (Ru⁰)461.2 - 462.4 researchgate.net
Ru 3p₃/₂RuO₂ (Ru⁴⁺)462.5 - 465.5 researchgate.net
Ru 3p₃/₂RuCl₃ (Ru³⁺)464.1 researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is therefore highly specific to paramagnetic substances. Ruthenium(II) has a 4d⁶ electronic configuration. In the vast majority of its complexes, including a hypothetical simple sulfate salt, it adopts an octahedral or pseudo-octahedral geometry, leading to a low-spin state (S=0) where all six d-electrons are paired in the t₂g orbitals. Consequently, this compound is diamagnetic and would be EPR silent.

The true utility of EPR spectroscopy in the study of this compound lies in its ability to serve as an extremely sensitive probe for paramagnetic impurities or degradation products. For instance, the oxidation of Ru(II) to Ru(III) (a 4d⁵ system) would result in a paramagnetic species that is readily detectable by EPR. Ru(III) complexes typically exhibit complex EPR spectra due to the high spin-orbit coupling constant of ruthenium, which results in a large g-anisotropy. This makes the EPR signature of Ru(III) distinct and allows for its easy identification.

Therefore, EPR serves as a powerful quality control tool to assess the purity of a this compound sample, confirming the absence of paramagnetic oxidation states like Ru(III). Furthermore, should the Ru(II) center be part of a complex with a radical ligand, such as nitric oxide (NO•), the resulting complex would be paramagnetic and its electronic structure could be investigated by EPR. acs.orgacs.org

Mössbauer Spectroscopy in Related Ruthenium-Containing Systems

Mössbauer spectroscopy is a technique that probes the nuclear energy levels of specific isotopes. For ruthenium, the ⁹⁹Ru isotope is used for these studies. buyisotope.com This method provides valuable information about the chemical environment of the ruthenium nucleus, including its oxidation state, spin state, and the symmetry of the ligand field, through the measurement of parameters like the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift is sensitive to the s-electron density at the nucleus and is therefore directly related to the oxidation state and covalency of the ruthenium atom. Studies on a series of octahedral nitrosylruthenium(II) complexes have shown that the isomer shift for ⁹⁹Ru decreases as the ligand-field strength of the coordinating ligands decreases. Most Ru(II) nitrosyl compounds exhibit an isomer shift of approximately -0.20 mm s⁻¹, which is consistent with a +2 charge for ruthenium.

The quadrupole splitting arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a deviation from cubic symmetry in the electron distribution and ligand arrangement around the ruthenium atom. For example, in the series [RuL₅(NO)]ⁿ±, changes in the quadrupole splitting along the series of ligands (L = CN⁻, NH₃, NCS⁻, Cl⁻, Br⁻) reflect the relative σ-donor and π-acceptor abilities of these ligands. While specific data for this compound is not prevalent, the principles derived from these related Ru(II) systems would apply, allowing for the characterization of the oxidation state and local coordination environment of the ruthenium center.

⁹⁹Ru Mössbauer Parameters for Selected Ruthenium(II) Complexes at 4.2 K
ComplexIsomer Shift (δ, mm s⁻¹)Quadrupole Splitting (ΔE_Q, mm s⁻¹)
K₂[Ru(CN)₅(NO)]-0.080.18
[Ru(NH₃)₅(NO)]Cl₃·H₂O-0.180.36
K₂[RuCl₅(NO)]-0.430.22
K₂[RuBr₅(NO)]-0.340.48

Computational and Theoretical Investigations of Ruthenium Ii Sulfate Systems

Density Functional Theory (DFT) Calculations on Ruthenium(II) Sulfate (B86663) and its Complexes

Density Functional Theory (DFT) has become a cornerstone in the computational study of ruthenium(II) complexes. It offers a favorable balance between computational cost and accuracy, enabling the investigation of various electronic and structural properties. These calculations are crucial for understanding the fundamental principles that govern the reactivity and characteristics of these compounds. researchgate.net

DFT calculations provide a detailed picture of the electronic configuration and molecular orbital (MO) landscape of ruthenium(II) complexes. The ground state electron configuration of the Ruthenium(II) ion is typically [Kr] 4d⁶. In an octahedral ligand field, these d-electrons occupy the t₂g orbitals, resulting in a low-spin diamagnetic state.

Theoretical studies focus on the composition and energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In many ruthenium(II) polypyridyl complexes, the HOMO is predominantly of metal d-orbital character, while the LUMO is localized on the π* orbitals of the ligands. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the complex's electronic and optical properties. mdpi.com DFT calculations can accurately predict these energies and visualize the spatial distribution of the orbitals, which is essential for understanding electronic transitions, such as metal-to-ligand charge transfer (MLCT). researchgate.net

Complex FragmentOrbital TypePrimary CharacterTypical Contribution
[Ru(bpy)₃]²⁺HOMORu(dπ)Metal-centered
[Ru(bpy)₃]²⁺LUMObpy(π)Ligand-centered
[Ru(STipp)₂(PPh₃)₂]HOMORu(d) + S(p)Mixed metal-ligand
[Ru(STipp)₂(PPh₃)₂]LUMOPPh₃(σ)Ligand-centered

This interactive table presents typical frontier molecular orbital characteristics for select Ruthenium(II) complexes as determined by DFT calculations. The data is illustrative of general findings in the field. researchgate.netresearchgate.net

DFT is extensively used to map the potential energy surfaces of chemical reactions involving ruthenium(II) complexes. This allows researchers to elucidate complex reaction mechanisms, identify intermediates, and determine the structures and energies of transition states. rsc.orgmdpi.com Such studies are vital for understanding catalytic cycles and photochemical processes. scispace.comacs.org

For instance, in the context of photoactivated chemotherapy (PACT), DFT calculations have been employed to explore the photodissociation mechanisms of Ru(II) complexes. mdpi.comrsc.org Upon light absorption, the complex is promoted to an excited state. DFT can model the subsequent steps, such as the breaking of a metal-ligand bond and the coordination of a solvent molecule (e.g., water). mdpi.com By calculating the energy barriers for these steps, researchers can predict the quantum yields and lifetimes of the photoactive species. mdpi.com These computational models have revealed that ligand photosubstitution often proceeds through a dissociative mechanism via a lower-energy triplet state. mdpi.com

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of ruthenium(II) complexes, which aids in the interpretation of experimental results. nih.govnih.gov TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths. rsc.org This allows for the assignment of specific absorption bands to distinct electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π-π*) transitions. rsc.orgnih.gov

Furthermore, DFT can compute vibrational frequencies, which helps in assigning bands in infrared (IR) and Raman spectra. nih.gov By comparing the calculated spectra of proposed structures with experimental data, computational methods can help confirm the coordination environment and geometry of newly synthesized complexes. nih.gov

ComplexTransition TypeExperimental λₘₐₓ (nm)Calculated λₘₐₓ (nm)Primary Orbital Contribution
[Ru(bpy)₃]²⁺¹MLCT~450~445d(Ru) → π(bpy)
[Ru(phen)₂(debip)]²⁺¹MLCT452448d(Ru) → π(phen/debip)
[Ru(phen)₂(debip)]²⁺ILCT365360π(debip) → π*(phen)

This interactive table shows a comparison of experimental and TD-DFT calculated absorption maxima for characteristic transitions in Ruthenium(II) polypyridyl complexes, illustrating the predictive power of computational spectroscopy. nih.govrsc.org

For paramagnetic states, such as the triplet excited states crucial in photochemistry, DFT can be used to calculate the spin density distribution. rsc.org This analysis reveals how the unpaired electron density is distributed among the metal center and the ligands. researchgate.net In many photoactive Ru(II) polypyridyl complexes, the triplet excited state involves an electron transfer from the metal to a ligand (³MLCT state). The spin density analysis confirms this by showing significant spin density on both the ruthenium atom (now formally Ru(III)) and the ligand that has accepted the electron. rsc.orgresearchgate.net Understanding this distribution is key to predicting which ligands are likely to dissociate or undergo reaction in the excited state. rsc.org

Complex FragmentExcited StateMulliken Spin Density (Ru)Summed Spin Density (Ligands)
cis-[Ru(phen)₂(PPh₃)(CH₃CN)]²⁺³MLCT+0.85+1.15
cis-[Ru(biq)(phen)(PPh₃)(CH₃CN)]²⁺³MLCT+0.88+1.12

This interactive table displays calculated Mulliken spin densities for the ruthenium center and the ligands in the lowest triplet excited states of two Ru(II) complexes, highlighting the charge transfer character. researchgate.net

DFT calculations, often combined with methods like Natural Bond Order (NBO) analysis, provide quantitative insights into the nature of the chemical bonds between ruthenium and its ligands. researchgate.net These analyses can quantify the extent of σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand. For example, NBO analysis has been used to study π-interactions between chalcogen lone pairs and Ru-P antibonding orbitals in ruthenium(II) chalcogenolate complexes, revealing that thiolate ligands are stronger π-donors than selenolate ligands with respect to the Ru(II) center. researchgate.net This detailed understanding of metal-ligand bonding is fundamental to explaining the stability, reactivity, and electronic properties of the complexes. semanticscholar.org

Molecular Dynamics Simulations of Ruthenium(II) Sulfate in Solution

While DFT is excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing insights into solvation, conformational changes, and transport properties.

For ruthenium(II) complexes in solution, MD simulations can reveal the structure of the solvation shell and the dynamics of solvent molecule exchange. acs.org This is particularly important for aquated ruthenium species, where the interaction with water molecules is key to their biological activity. By simulating a ruthenium complex in a box of explicit solvent molecules, researchers can observe how water molecules are arranged around the complex and calculate properties like radial distribution functions.

Recent work has focused on developing accurate force fields, which are sets of parameters used in MD simulations to describe the potential energy of the system. acs.org Specific parameters have been developed for ruthenium complexes to be used in widely adopted simulation packages. zenodo.org These developments enable more realistic and predictive simulations of how these complexes behave in complex biological environments, bridging the gap between theoretical calculations and experimental observations in solution. For instance, MD simulations are being used to study the diffusion of species around ruthenium centers and the influence of the local environment on reactivity. acs.orgresearchgate.net

Quantum Chemical Approaches for Ligand Field Theory and d-Orbital Splitting

Computational and theoretical chemistry provide indispensable tools for a detailed understanding of the electronic structure of Ruthenium(II) systems. While extensive dedicated studies on simple this compound are not widely available, the principles can be thoroughly elucidated through the vast body of research on various Ruthenium(II) complexes. Quantum chemical methods, particularly Density Functional Theory (DFT), offer a powerful framework for analyzing and quantifying the concepts of Ligand Field Theory (LFT), including the crucial phenomenon of d-orbital splitting.

In the context of a Ruthenium(II) ion, which has a d⁶ electron configuration, the presence of ligands induces a splitting of the five degenerate 4d orbitals. In an idealized octahedral coordination environment, such as what would be expected for a hydrated [Ru(H₂O)₆]²⁺ ion in an aqueous solution of ruthenium sulfate, these orbitals separate into two distinct energy levels: a lower-energy, triply degenerate set known as the t₂g orbitals (dxy, dxz, dyz) and a higher-energy, doubly degenerate set known as the eg orbitals (dx²-y², dz²). As a 4d transition metal, Ru(II) complexes are typically low-spin, meaning the six d-electrons will first fill the lower-energy t₂g orbitals, resulting in a ground state electronic configuration of (t₂g)⁶. acs.org

DFT calculations are instrumental in modeling this splitting. By solving the quantum mechanical equations of the system, DFT can predict the energies of the molecular orbitals (MOs). The energy difference between the occupied t₂g-based MOs and the unoccupied eg-based MOs, often referred to as the ligand field splitting energy (Δo or 10Dq), can be quantified. This parameter is fundamental to understanding the electronic absorption spectra and magnetic properties of the complex. ornl.gov

Time-Dependent Density Functional Theory (TD-DFT) is a common extension of DFT used to investigate the excited states of molecules. nih.govacs.org This approach allows for the simulation of electronic spectra by calculating the energies of transitions from the ground state to various excited states. For many Ruthenium(II) complexes, the lowest energy transitions are often Metal-to-Ligand Charge-Transfer (MLCT) bands, where an electron is promoted from a metal-centered t₂g orbital (often the Highest Occupied Molecular Orbital, HOMO) to a ligand-based π* orbital (often the Lowest Unoccupied Molecular Orbital, LUMO). acs.orgsciforum.net However, transitions involving the eg orbitals, known as d-d or ligand field transitions, are also critical. For instance, promoting an electron from the t₂g set to the eg set results in a (t₂g)⁵(eg)¹ metal-centered (MC) excited state. acs.org

Advanced ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and N-electron Valence Perturbation Theory (NEVPT2), offer a more rigorous, first-principles approach. ornl.gov These methods are highly accurate and can be used to calculate the energies of all electronic states arising from the dⁿ configuration. The results from these high-level calculations can be used to derive and validate the parameters of classical LFT, such as the Racah parameters (B and C) for inter-electronic repulsion and the splitting energy (10Dq), thereby bridging the gap between rigorous quantum theory and interpretive models. ornl.gov

The findings from these computational investigations are crucial for interpreting experimental data and understanding the photophysical properties of Ruthenium(II) systems. The energy of the d-orbitals, and specifically the magnitude of the t₂g-eg splitting, is highly sensitive to the nature of the coordinating ligands.

Table 1: Representative Computational Data for Ruthenium(II) Complexes

This table presents various parameters calculated using quantum chemical methods for different Ruthenium(II) complexes, illustrating the application of these techniques in determining electronic structure properties.

Complex/SystemComputational MethodCalculated ParameterValueReference
[Ru(m-bpy)₃]²⁺Time-Dependent DFTLigand-field splitting energy of the ³MC state3.3 eV acs.org
Heteroleptic Ruthenium DyeDFT/B3LYPHOMO-LUMO Gap (Gas Phase)3.3 eV sciforum.net
[Ru(bpy)₂(H₂saltsc)]⁺DFT/B3LYPHOMO-LUMO Energy Gap0.7392 eV researchgate.net
[RuII(L1)(PPh₃)(MeCN)]DFT/B3LYPSinglet-Triplet Gap (doubly oxidized)8.9 kcal/mol nih.gov

Catalytic Applications of Ruthenium Ii Sulfate and Its Complexes

Catalytic Hydrogenation Reactions Promoted by Ruthenium(II) Sulfate (B86663) Complexes

Ruthenium(II)-based catalysts are highly effective in promoting hydrogenation reactions, which involve the addition of hydrogen to a molecule. These processes are crucial for synthesizing valuable chemicals and for the chemical recycling of polymers.

Acceptorless dehydrogenative coupling (ADC) is an atom-economical method that forms new chemical bonds by removing hydrogen gas, avoiding the need for external oxidants (acceptors). Ruthenium(II) complexes are proficient catalysts for these transformations. For instance, p-cymene (B1678584) Ruthenium(II) complexes with N–O chelated carbazole (B46965) based hydrazone ligands have been used to synthesize biologically important 2-amino-4H-chromenes. rsc.org This one-pot, multicomponent reaction involves the acceptorless dehydrogenative coupling of substituted benzyl (B1604629) alcohols, resorcinol, and malononitrile, producing high yields of up to 95% with low catalyst loading. rsc.org The reaction proceeds through the formation of an aldehyde and a benzylidenemalononitrile (B1330407) intermediate, releasing only water and hydrogen as by-products. rsc.org

Another application is the synthesis of functionalized pyrroles from β-amino alcohols and ynones, which proceeds in an atom- and step-economic fashion. rsc.org This strategy offers a sustainable route to access these important heterocyclic compounds. rsc.org Furthermore, Ru₃(CO)₁₂/NHC-phosphine-phosphine catalytic systems have been developed for the divergent and selective synthesis of pyrazoles and 2-pyrazolines from 1,3-diols and arylhydrazines via ADC reactions, demonstrating wide substrate scope and good yields. nih.gov

Table 1: Examples of Ruthenium(II)-Catalyzed ADC Reactions

Catalyst SystemReactantsProductKey Features
p-cymene Ru(II) complexes with carbazole based hydrazone ligandsSubstituted benzyl alcohols, resorcinol, malononitrile2-Amino-4H-chromenesYields up to 95%; low catalyst loading; oxidant-free. rsc.org
Ruthenium catalystβ-amino alcohols, ynonesFunctionalized pyrrolesAtom- and step-economic; water and H₂ as by-products. rsc.org
Ru₃(CO)₁₂/NHC-phosphine-phosphine1,3-diols, arylhydrazinesPyrazoles and 2-pyrazolinesDivergent and selective synthesis; high yields. nih.gov

The reduction of amides is a challenging but important transformation for the synthesis of amines and alcohols. Ruthenium pincer complexes have shown remarkable activity for this reaction even under mild conditions. A well-defined ruthenium-PNNH pincer complex can catalyze the hydrogenation of various amides at room temperature and low hydrogen pressure (5–10 bar). nih.gov This is a significant improvement over traditional methods that often require high temperatures (100–200 °C) and pressures (10–100 bar). nih.gov The high efficiency of this system is attributed to a metal-ligand cooperation pathway involving the Ru–N amido/amine bond. nih.gov

Another effective system combines [Ru(acac)₃], 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (Triphos), and Yb(OTf)₃. This in-situ-generated catalyst facilitates the hydrogenation of a broad range of secondary and tertiary amides to their corresponding amines under mild conditions. nih.govrsc.org The addition of the Lewis acid Yb(OTf)₃ is crucial for activating the amide's carbonyl group, thereby improving yields and selectivity. nih.gov Mechanistic studies suggest the reaction proceeds via initial reduction of the carbonyl group, followed by the collapse of the hemiaminal intermediate and subsequent reductive amination. nih.govrsc.org

Ruthenium(II) complexes are at the forefront of developing chemical recycling methods for waste plastics through hydrogenative depolymerization. This process breaks down polymers into valuable monomers or other useful chemicals. Ruthenium(II) PNN pincer complexes can effectively depolymerize polyesters into diols and polycarbonates into glycols and methanol (B129727) via hydrogenation. rsc.orgnih.govresearchgate.net This method represents a novel approach to convert plastic waste into useful chemical feedstocks. rsc.orgresearchgate.net

Specifically, the commercially available Ruthenium-MACHO-BH complex has been used for the hydrogenative depolymerization of end-of-life poly(bisphenol A carbonate). nih.gov This process efficiently converts the waste polymer into bisphenol A (BPA) and methanol at low temperatures and pressures. nih.gov The recovered BPA can be used to manufacture new polycarbonate, while methanol can serve as an energy carrier, contributing to a circular economy. nih.govresearchgate.net

Table 2: Hydrogenative Depolymerization using Ruthenium(II) Catalysts

PolymerCatalystProductsSignificance
PolyestersRuthenium(II) PNN pincer complexesDiolsConversion of waste plastic to chemical feedstocks. rsc.orgnih.govresearchgate.net
PolycarbonatesRuthenium(II) PNN pincer complexesGlycols and MethanolValorization of waste polymers. rsc.orgnih.govresearchgate.net
End-of-life Poly(bisphenol A carbonate)Ruthenium-MACHO-BHBisphenol A and MethanolEnables chemical recycling and contributes to a circular economy. nih.govresearchgate.net

Dehydrogenation Catalysis by Ruthenium(II) Sulfate Systems

Dehydrogenation, the removal of hydrogen, is the reverse of hydrogenation and is equally important in chemical synthesis and for generating hydrogen from chemical carriers.

Ruthenium(II) complexes can catalyze the direct conversion of primary alcohols into either acetals or esters through dehydrogenation, with the product outcome often depending on the reaction conditions and the specific catalyst used. The complex bis(acetonitrile)bis(triphenylphosphine)this compound, [Ru(PPh₃)₂(NCCH₃)₂(SO₄)], selectively catalyzes the transformation of primary alcohols into the corresponding acetals at 110 °C, with the liberation of molecular hydrogen. researchgate.net The formation of the acetal (B89532) proceeds through a hemiacetal intermediate. researchgate.net

In contrast, other ruthenium pincer complexes, such as RuHCl(A-(i)Pr-PNP)(CO), also catalyze the conversion of primary alcohols to acetals in a neutral medium. nih.govresearchgate.net However, in the presence of a base, the reaction pathway shifts, and the same catalyst promotes the dehydrogenative coupling of alcohols to form esters instead. nih.govresearchgate.net This highlights the tunability of ruthenium catalytic systems. The mechanism for acetal formation may involve the dehydration of a hemiacetal to an enol ether, which then undergoes alcohol addition. nih.govresearchgate.net

Formic acid is considered a promising liquid organic hydrogen carrier (LOHC) due to its high hydrogen content (4.4 wt%), stability, and low toxicity. Ruthenium-based catalysts are highly efficient for the dehydrogenation of formic acid to produce high-pressure hydrogen (H₂) and carbon dioxide (CO₂), crucially without the formation of carbon monoxide (CO), which is a poison for fuel cells. pku.edu.cn

A ruthenium complex featuring an N,N′-diimine ligand has demonstrated a high turnover number (TON) of 350,000 at 90 °C in an aqueous solution of formic acid and sodium formate. pku.edu.cn This system can generate H₂ and CO₂ at pressures up to 24.0 MPa (3480 psi). pku.edu.cn Water-soluble ruthenium complexes, such as [(η⁶-arene)Ru(κ²-L)]ⁿ⁺, have also been developed for this purpose, with one catalyst showing an initial turnover frequency (TOF) of 1548 h⁻¹. nih.gov Mechanistic studies have identified key intermediates like ruthenium-formate and ruthenium-hydride species in the catalytic cycle. nih.gov The development of cost-effective and highly selective ruthenium catalysts for this reaction is a significant step toward utilizing formic acid as a viable hydrogen source for applications like fuel cells. isef.net

Table 3: Performance of Ruthenium Catalysts in Formic Acid Dehydrogenation

Catalyst SystemKey Performance MetricConditionsSignificance
Ru complex with N,N′-diimine ligandTON: 350,000; Max Pressure: 24.0 MPa90 °C, HCOOH/HCOONa aqueous solutionEfficient production of high-pressure, CO-free hydrogen. pku.edu.cn
[(η⁶-C₁₀H₁₄)Ru(κ²-NpyOH-L1)Cl]⁺Initial TOF: 1548 h⁻¹Aqueous solutionHigh activity in a water-soluble system. nih.gov
Cost-effective Ru catalystTOF: 2205 h⁻¹; TON: 40,000SF/FA mixtureShows potential for automobile and power generation applications. isef.net

C-H Activation and Functionalization Mediated by Ruthenium(II) Catalysts

Ruthenium(II) complexes have emerged as versatile and robust catalysts for the activation and functionalization of otherwise inert C-H bonds. This approach offers a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. The accessibility of various ruthenium(II) precursors, such as [RuCl₂(p-cymene)]₂, RuCl₂(PPh₃)₃, and [Ru₃(CO)₁₂], has facilitated the development of a wide array of synthetic methodologies. acs.orgmdpi.com

The mechanism of ruthenium(II)-catalyzed C-H activation can generally proceed through two main pathways: an oxidative addition pathway or a deprotonation pathway. mdpi.com Low-valent ruthenium complexes often favor the oxidative addition route, while ruthenium(II) complexes, particularly in the presence of a base, tend to operate via a deprotonation mechanism. mdpi.com A common strategy involves the use of directing groups on the substrate, which coordinate to the ruthenium center and position a specific C-H bond for activation. mdpi.com This directed approach allows for high levels of regioselectivity. A variety of directing groups have been successfully employed, including pyridines, pyrazoles, ketones, esters, amides, and carboxylic acids. acs.orgmdpi.com

A key breakthrough in this field was the introduction of phosphine (B1218219) oxide additives, which were found to activate the ruthenium(II) catalyst more efficiently than phosphine ligands, enabling the use of less reactive but more accessible aryl chlorides as coupling partners. acs.org The catalytic cycle for many of these transformations is thought to involve the formation of a cyclometalated ruthenium(II) intermediate, followed by oxidative addition of the coupling partner (e.g., an aryl halide) and subsequent reductive elimination to afford the functionalized product and regenerate the active catalyst. acs.org The nature of the ligands on the ruthenium center, such as phosphines, plays a crucial role in facilitating challenging steps like oxidative addition. acs.org

The versatility of ruthenium(II)-catalyzed C-H functionalization is demonstrated by the wide range of transformations possible, including arylation, alkenylation, and annulation reactions. mdpi.com For instance, the direct arylation of 2-phenylpyridine (B120327) with aryl bromides can be efficiently catalyzed by [RuCl₂(p-cymene)]₂. mdpi.com Furthermore, these catalytic systems exhibit a broad functional group tolerance, allowing for the synthesis of complex molecules without the need for protecting groups. acs.orgresearchgate.net Research has also explored the use of more sustainable reaction media, with some ruthenium(II)-catalyzed C-H activations being successfully performed in water. researchgate.net

Olefin Metathesis and Cross-Metathesis Catalysis

Ruthenium(II)-based catalysts have revolutionized the field of olefin metathesis, a powerful carbon-carbon double bond forming reaction with broad applications in organic synthesis and polymer chemistry. nih.gov These catalysts are highly valued for their remarkable functional group tolerance and stability towards air and moisture, a significant advantage over earlier molybdenum-based systems. nih.gov The development of well-defined ruthenium(II) alkylidene complexes, often referred to as Grubbs catalysts, has been pivotal to the widespread adoption of this methodology. nih.govacs.org

The generally accepted mechanism for olefin metathesis catalyzed by these ruthenium complexes is the Chauvin mechanism. nih.gov The catalytic cycle is initiated by the dissociation of a ligand, typically a phosphine, from the precatalyst to generate a more reactive 14-electron intermediate. nih.govacs.org This intermediate can then coordinate to an olefin substrate. Subsequent [2+2] cycloaddition leads to the formation of a ruthenacyclobutane intermediate. nih.gov This intermediate can then undergo a retro-[2+2] cycloaddition to release a new olefin product and a new ruthenium alkylidene species, which continues the catalytic cycle. nih.gov

Extensive research has focused on modifying the ligand sphere of the ruthenium center to fine-tune the catalyst's activity, stability, and selectivity. nih.gov The introduction of N-heterocyclic carbene (NHC) ligands in place of one of the phosphine ligands led to the development of "second-generation" Grubbs catalysts. acs.org These NHC-containing catalysts exhibit significantly higher reactivity and are capable of catalyzing more challenging metathesis reactions, including the formation of tri- and tetrasubstituted olefins. acs.org

A key area of development has been the pursuit of Z-selective olefin metathesis catalysts. acs.org While most ruthenium catalysts favor the thermodynamically more stable E-isomer, specific catalyst designs, such as those incorporating chelating NHC ligands, have shown high Z-selectivity. acs.org This stereocontrol is achieved through steric interactions within the ruthenacyclobutane intermediate, which favor the formation of the cis-alkene.

Water Oxidation Catalysis Using this compound Photosensitizers

The splitting of water into hydrogen and oxygen is a critical process for the production of clean and renewable fuels. The oxidation of water is the more challenging half-reaction, requiring a robust and efficient catalyst to overcome a significant kinetic barrier. mdpi.comsemanticscholar.org Ruthenium(II) complexes, particularly those containing polypyridyl ligands, have been extensively studied as both water oxidation catalysts (WOCs) and photosensitizers in artificial photosynthetic systems. mdpi.comdiva-portal.org

Development of Robust Ruthenium-Based Water Oxidation Catalysts

The design of effective molecular ruthenium-based WOCs has evolved significantly over the past few decades. mdpi.com A major goal has been to develop catalysts that are not only highly active but also stable under the harsh oxidative conditions of water oxidation. diva-portal.org A successful strategy has been the use of multidentate, anionic ligands that can stabilize the high oxidation states of ruthenium (e.g., Ru(IV), Ru(V)) that are believed to be involved in the O-O bond formation step. mdpi.comdiva-portal.org

One notable family of catalysts is based on the [Ru(bda)L₂] scaffold, where H₂bda is 2,2'-bipyridine-6,6'-dicarboxylic acid and L represents monodentate ligands. pnas.orgnih.gov These complexes have demonstrated exceptionally high turnover frequencies (TOFs), in some cases comparable to that of the oxygen-evolving complex in Photosystem II. nih.gov The dicarboxylate moieties of the bda ligand play a crucial role in stabilizing the higher oxidation states of the ruthenium center and facilitating proton-coupled electron transfer (PCET) processes, which are essential for efficient water oxidation. pnas.org

Photosensitizer Role of Ruthenium(II) Bipyridine Sulfate in Water Oxidation

In photocatalytic water splitting systems, a photosensitizer is required to absorb light energy and initiate the electron transfer processes. Ruthenium(II) tris(bipyridine), [Ru(bpy)₃]²⁺, and its derivatives are widely used as photosensitizers due to their favorable photophysical and redox properties. diva-portal.orgacs.org Upon absorption of visible light, the [Ru(bpy)₃]²⁺ complex is excited to a metal-to-ligand charge transfer (MLCT) state. This excited state can be oxidatively quenched by a sacrificial electron acceptor, such as persulfate (S₂O₈²⁻), to generate the highly oxidizing [Ru(bpy)₃]³⁺ species. acs.org

Mechanistic Insights into Photocatalytic Water Oxidation

The mechanism of water oxidation by molecular ruthenium catalysts is complex and has been the subject of extensive investigation. It is generally accepted that the catalytic cycle involves the sequential removal of four electrons and four protons from two water molecules. mdpi.com A key step in this process is the formation of a high-valent ruthenium-oxo species (e.g., RuV=O). acs.org

Two primary mechanisms have been proposed for the crucial O-O bond formation step: a water nucleophilic attack (WNA) pathway and an interaction of two M-O units (I2M). In the WNA mechanism, a water molecule acts as a nucleophile and attacks the electrophilic oxo ligand of a high-valent ruthenium-oxo species. mdpi.com In the I2M mechanism, the O-O bond is formed through the coupling of two metal-oxo units. Isotope labeling studies using ¹⁸O-labeled water have been instrumental in elucidating these pathways. nih.gov The specific mechanism that is operative can depend on the structure of the catalyst and the reaction conditions.

Investigation of Reaction Kinetics and Mechanistic Pathways

Understanding the reaction kinetics and mechanistic pathways of ruthenium(II)-catalyzed reactions is essential for the rational design of more efficient and selective catalysts.

In the context of C-H activation , kinetic studies can help to identify the rate-determining step of the catalytic cycle. For many ruthenium(II)-catalyzed C-H arylations, the oxidative addition of the aryl halide to the cyclometalated ruthenium intermediate is considered to be a key step. acs.org The electronic and steric properties of the ligands on the ruthenium center can significantly influence the rate of this step.

Rate-Determining Steps in Ruthenium(II)-Catalyzed Reactions

Kinetic studies and computational methods, such as Density Functional Theory (DFT), are primary tools for elucidating the RDS. Experimental observations, such as determining the reaction order with respect to the catalyst and substrates, can suggest which species are involved in the rate-limiting transition state. acs.org For example, a zeroth-order dependence on substrate concentrations may indicate that the catalyst is saturated and a step subsequent to substrate binding, such as reductive elimination, is rate-limiting. acs.org

Research has identified various steps as being rate-determining in different Ruthenium(II)-catalyzed reactions:

Ligand Dissociation: In some hydrogenation reactions, the dissociation of a ligand, such as a phosphine, to create a vacant coordination site for substrate binding is the RDS. DFT studies on Ru(II)-NHC complexes in olefin hydrogenation have shown that the energy required to dissociate a phosphine ligand can be the highest barrier in the entire catalytic cycle. acs.org

Reductive Elimination: This step, involving the formation of a new bond in the product and a reduction in the oxidation state of the metal center, is often a high-energy barrier process. In a Ru(II)-catalyzed [2 + 2] cycloaddition of allenes and alkynes, DFT calculations identified reductive elimination as the RDS, with a calculated energy barrier of 17.9 kcal/mol. acs.org Similarly, in certain hydroarylation reactions, reductive elimination has been found to be the rate-limiting step for alkene substrates. acs.org

Oxidative Addition/C-H Activation: The initial activation of a substrate, such as the cleavage of a C-H bond, can be rate-limiting. In a proposed mechanism for Ru(II)-catalyzed C-H oxygenation, the kinetically relevant step is the C-H activation of an acetamide (B32628) substrate by the ruthenium complex. nih.gov

The following table summarizes the identified rate-determining steps for various Ruthenium(II)-catalyzed reactions.

Catalytic Reaction Catalyst/Complex Type Identified Rate-Determining Step (RDS) Method of Identification
Olefin HydrogenationRu(II)-N-Heterocyclic Carbene (NHC) ComplexesPhosphine Ligand DissociationDFT Calculations acs.org
[2 + 2] CycloadditionRuthenium CatalystReductive EliminationKinetic Studies, DFT Calculations acs.org
Alkene IsomerizationVarious Ru(II) SourcesFormation of the Active Catalytic SpeciesKinetic Experiments acs.org
C-H Oxygenationp-Cymene-Ruthenium(II) ComplexC-H ActivationExperimental and DFT Studies nih.gov
Alkene HydroarylationRuthenium(II) ComplexReductive EliminationExperimental and DFT Studies acs.org

Roles of Metal-Ligand Cooperation (MLC) in Catalysis

Metal-ligand cooperation (MLC) describes a catalytic paradigm where the ligand is not a passive spectator but actively participates in bond-breaking and bond-forming events during the catalytic cycle. rsc.org In Ruthenium(II) catalysis, this concept has been instrumental in developing highly efficient systems for a range of transformations, including hydrogenation, dehydrogenation, and N-methylation. researchgate.netlu.seacs.org MLC typically involves a reversible chemical modification of the ligand, which works in concert with the metal center. rsc.org

A prominent strategy in MLC involves the aromatization-dearomatization of pincer ligands, particularly those based on pyridine (B92270) or lutidine frameworks. researchgate.netacs.org In this motif, a proton and a hydride are abstracted from a substrate in a concerted fashion. The proton is accepted by the ligand, leading to its dearomatization, while the hydride binds to the Ruthenium center. The reverse process, aromatization of the ligand, facilitates the release of the proton and hydride to a substrate. This cooperative action avoids high-energy charged intermediates and lowers the kinetic barriers of key reaction steps. researchgate.net

Key roles of MLC in Ruthenium(II) catalysis include:

Heterolytic Bond Cleavage: MLC is highly effective for the heterolytic cleavage of H-H, N-H, and O-H bonds. For instance, in the hydrogenation of CO2, a pyridine-based Ruthenium PNP pincer catalyst facilitates the cleavage of H2, where the ligand framework assists in proton management. researchgate.net

Enabling Tandem Reactions: The bifunctional nature of MLC catalysts allows for sequential reactions in one pot. In the N-methylation of amines and nitroarenes using methanol, a Ruthenium NNN-pincer complex operates via a "borrowing hydrogen" mechanism. lu.seresearchgate.net The catalyst first dehydrogenates methanol to formaldehyde (B43269), facilitated by MLC. The resulting amine condenses with the formaldehyde to form an imine, which is then hydrogenated by the ruthenium-hydride species in the final step. acs.org

Switchable Selectivity: The cooperative functionality can be harnessed to control reaction outcomes. In the reaction of α,β-unsaturated ketones, a Ru(II) catalyst with a coordinated imidazole (B134444) ligand demonstrated switchable selectivity between simple hydrogenation and α-methylation, controlled by the choice of base and solvent. acs.org This control is attributed to the MLC involving the interconvertible coordination modes of the imidazole ligand. acs.org

The table below provides examples of Ruthenium(II) complexes that exhibit MLC and their applications.

Catalyst System Type of MLC Catalytic Application Key Feature
Ruthenium PNP Pincer ComplexesAromatization-Dearomatization of Pyridine BackboneHydrogenation of Carbon Dioxide (CO2)Facilitates H2 activation and lowers kinetic barriers for key steps. researchgate.net
Ruthenium NNN Pincer ComplexesDual MLC potential via N-H bond activationN-methylation of Anilines and NitroarenesEnables "borrowing hydrogen" tandem catalysis with methanol as a C1 source. lu.seresearchgate.net
Ru(II)-para-cymene with Imidazole LigandInterconvertible Ligand Coordination (imino N vs. amido N)Selective Hydrogenation and α-methylation of KetonesSolvent- and base-assisted switching of reaction selectivity. acs.org
Ruthenium PNN Pincer Complexes (Pyrrolidine-based)Aromatization-DearomatizationGeneral Hydrogenation/DehydrogenationBase-induced dearomatization generates the active catalyst. acs.org

Identification and Characterization of Reaction Intermediates

The elucidation of a catalytic cycle requires the identification and characterization of reaction intermediates, which are transient species formed and consumed during the reaction. Due to their often short lifetimes and low concentrations, this is a significant challenge. Researchers employ a combination of spectroscopic, crystallographic, and computational techniques to trap, observe, and characterize these fleeting species in Ruthenium(II)-catalyzed reactions.

Common methods for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying reaction mixtures in solution. Techniques like 1H, 13C, and 31P NMR can provide structural information about intermediates that are sufficiently stable. For instance, in the isomerization of alkenes, 31P NMR was used to observe the transformation of the initial RuCl2(PPh3)3 pre-catalyst. acs.org In studies of olefin metathesis, 1H NMR spectroscopy was used to characterize ruthenium-olefin adducts formed in solution. nih.gov

X-ray Crystallography: When an intermediate can be isolated as a stable crystal, single-crystal X-ray diffraction provides unambiguous structural information. This technique was used to confirm the structure of ruthenium-olefin adducts that serve as model intermediates in olefin metathesis, revealing the coordination geometry of the alkene relative to other ligands. nih.gov Ruthenium(II) complexes featuring phosphonate-substituted phenanthroline ligands have also been characterized using this method to confirm their coordination modes. rsc.org

Spectroelectrochemistry and Spectroscopy: For redox-active catalysts, spectroelectrochemical (SEC) methods can characterize intermediates formed at different oxidation states. In the study of a Ru(II) complex for photocatalytic CO2 reduction, absorption SEC was used to probe the catalyst's resting state. acs.org In situ electrochemical X-ray absorption spectroscopy has been employed to determine the oxidation state and coordination number of ruthenium catalyst intermediates during water oxidation, providing insight into the active species under operating conditions. rsc.org

Computational Studies: DFT calculations are frequently used to propose plausible catalytic cycles and calculate the energies of intermediates and transition states. nih.gov These theoretical models can support experimental findings and provide structures for intermediates that are too unstable to be observed directly. For example, in the C-H oxygenation of acetamides, DFT was used to propose the structures of key intermediates, including a ruthenacycle (im3) and a ruthenium(IV) species (im7). nih.gov

The following table details examples of identified intermediates in Ruthenium(II)-catalyzed reactions and the methods used for their characterization.

Catalytic Reaction Identified Intermediate Characterization Method(s)
Water OxidationRu(III), Ru(IV), Ru(V) speciesIn situ Electrochemical X-ray Absorption Spectroscopy rsc.org
Olefin MetathesisRuthenium-olefin adducts1H NMR Spectroscopy, X-ray Crystallography nih.gov
C-H OxygenationRuthenacycle, Ruthenium(IV) speciesDFT Calculations, Experimental Studies nih.gov
Photocatalytic CO2 Reduction[RuCO2]+ catalyst resting stateTransient Absorption Spectroscopy, Spectroelectrochemistry (SEC), DFT Calculations acs.org

Solution Chemistry and Supramolecular Assemblies Involving Ruthenium Ii Sulfate

Ion Association Studies of Ruthenium(II) Sulfate (B86663) in Aqueous Solutions

In aqueous solutions, ionic compounds like Ruthenium(II) sulfate can exist as free, solvated ions (Ru²⁺(aq) and SO₄²⁻(aq)) or as associated ion pairs. The degree of this association is a critical factor in understanding the chemical and physical properties of the solution.

The formation of an ion pair between the Ruthenium(II) cation and the sulfate anion can be represented by the following equilibrium:

Ru²⁺(aq) + SO₄²⁻(aq) ⇌ [Ru(SO₄)]⁰(aq)

The equilibrium constant for this process is known as the ion-association constant, Kₐ. A higher value of Kₐ indicates a greater tendency for the ions to form ion pairs in solution. The determination of ion-association constants typically involves experimental techniques that can distinguish between free ions and ion pairs, such as conductivity measurements, potentiometry, or spectrophotometry.

For analogous divalent metal sulfates, ion-association constants have been determined, and these can provide an estimate of the expected behavior for this compound. For instance, studies on copper(II) sulfate have shown significant ion pairing in aqueous solutions nih.gov. It is important to note that the specific value of Kₐ for this compound would depend on the unique properties of the Ru²⁺ ion, including its size, charge density, and hydration shell structure.

Analogous Divalent Metal SulfateIon-Association Constant (Kₐ) at 25 °CMethod of Determination
Copper(II) Sulfate (CuSO₄)~200 M⁻¹Conductivity
Magnesium Sulfate (MgSO₄)~170 M⁻¹Dielectric Relaxation Spectroscopy
Zinc Sulfate (ZnSO₄)~180 M⁻¹Ultrasonic Absorption

This table presents data for analogous divalent metal sulfates to illustrate the typical range of ion-association constants. Specific data for this compound is not available.

The extent of ion association is influenced by both temperature and the concentration of the salt.

Temperature: An increase in temperature generally leads to an increase in the ion-association constant for many divalent sulfates. This is because the process of ion pairing is often endothermic, driven by the favorable entropy change resulting from the release of water molecules from the hydration shells of the ions. Studies on copper(II) sulfate have demonstrated increased formation of contact ion pairs with rising temperature nih.gov.

Concentration: As the concentration of this compound in the solution increases, the probability of encounters between Ru²⁺ and SO₄²⁻ ions also increases, leading to a higher degree of ion pair formation. At very high concentrations, more complex aggregates and even triple ions might form.

Various spectroscopic techniques can be employed to probe the dynamics of ion association. These methods can provide insights into the structure of the ion pairs (e.g., contact ion pairs vs. solvent-shared ion pairs) and the timescale of their formation and dissociation.

Raman Spectroscopy: This technique can be sensitive to the vibrational modes of the sulfate anion. Changes in the symmetry of the SO₄²⁻ ion upon coordination to a metal cation can lead to shifts in the Raman bands, allowing for the differentiation between free and associated sulfate ions researchgate.net.

UV-Visible Spectroscopy: The d-d electronic transitions of the Ruthenium(II) ion are sensitive to its coordination environment. The formation of an ion pair with the sulfate anion can perturb these electronic transitions, leading to changes in the UV-Visible absorption spectrum.

Dielectric Relaxation Spectroscopy (DRS): DRS has been effectively used to study ion association and hydration in aqueous solutions of divalent sulfates like copper(II) sulfate nih.gov. This technique measures the response of the solution to an applied electric field over a range of frequencies, providing information on the different species present, including free ions and various types of ion pairs.

Thermodynamics of Ion Association and Hydration Phenomena

ΔG = ΔH - TΔS

Hydration: Before ion association can occur, the Ruthenium(II) and sulfate ions are hydrated, meaning they are surrounded by a shell of water molecules. The enthalpy of hydration is typically a large negative value, indicating a strong exothermic process. The entropy of hydration is generally negative due to the ordering of water molecules around the ions.

Supramolecular Aggregate Formation with Ruthenium(II) Complexes and Sulfate Anions

Ruthenium(II) complexes, known for their rich coordination and photophysical properties, can act as building blocks for the construction of larger, self-assembled supramolecular structures nih.gov. The sulfate anion, with its tetrahedral geometry and potential for hydrogen bonding, can play a crucial role as a linker or a template in the formation of these aggregates.

Hydrogen bonding is a key directional interaction that governs the assembly of molecules into well-defined supramolecular architectures nih.govresearchgate.net. In the context of Ruthenium(II) complexes and sulfate anions, hydrogen bonds can form between:

Coordinated Ligands and Sulfate: Ligands coordinated to the Ruthenium(II) center that possess hydrogen bond donor groups (e.g., -NH or -OH moieties) can interact with the oxygen atoms of the sulfate anion.

Water Molecules and Sulfate/Ligands: Water molecules can act as bridges, forming hydrogen bonds with both the sulfate anion and the ligands on the ruthenium complex, thereby mediating the assembly of larger structures.

The directionality and strength of these hydrogen bonds can lead to the formation of discrete assemblies or extended networks with specific topologies. While specific examples of supramolecular aggregates involving a simple Ruthenium(II) ion and sulfate are not well-documented, the principles of supramolecular chemistry suggest that such interactions are plausible and would be highly dependent on the nature of the ligands coordinated to the ruthenium center.

Impact of Ligand Substituents on Supramolecular Stability and Solubility

The stability and solubility of supramolecular assemblies containing ruthenium(II) are significantly influenced by the nature of the organic ligands used in conjunction with the metal ion and counter-ions like sulfate. The electronic and steric properties of substituents on these ligands play a crucial role.

Electronic Effects: Electron-donating or electron-withdrawing groups on the ligands can modulate the electron density at the ruthenium center, thereby affecting the strength of the metal-ligand bonds. Stronger bonds generally lead to more stable supramolecular structures. For instance, ligands with strong σ-donating and π-accepting properties can form robust complexes with Ru(II).

Steric Effects: The size and shape of the ligand substituents can direct the geometry of the resulting assembly and influence its stability. Bulky substituents can introduce steric hindrance, which may prevent the formation of thermodynamically favored, compact structures, but can also be used to create specific cavities or channels within a supramolecular framework.

Ligand SubstituentEffect on StabilityEffect on SolubilityProbable Interaction
Electron-donating groups (e.g., -OCH₃, -NH₂)Generally increases stability by enhancing metal-ligand bond strength.Can increase polarity and solubility in polar solvents.Stronger coordination bonds.
Electron-withdrawing groups (e.g., -NO₂, -CF₃)May decrease stability depending on the nature of the ligand framework.Can decrease solubility in nonpolar solvents.Weaker coordination bonds.
Bulky alkyl groups (e.g., -C(CH₃)₃)Can increase stability through steric protection of the metal center, but may also cause destabilizing strain.Increases solubility in nonpolar solvents.Steric hindrance and van der Waals interactions.
Polar functional groups (e.g., -OH, -COOH)Can participate in hydrogen bonding, enhancing the stability of the overall assembly.Increases solubility in polar, protic solvents.Hydrogen bonding.

Detailed Research Findings:

Specific research on the impact of ligand substituents on the stability and solubility of supramolecular assemblies directly involving this compound as a primary building block is not extensively documented. However, studies on related ruthenium-based coordination polymers and supramolecular structures provide valuable insights. For example, in ruthenium polypyridyl complexes, the introduction of substituents on the pyridyl rings has been shown to systematically alter the redox potentials, photophysical properties, and the stability of the resulting complexes. It is reasonable to extrapolate that similar substituent effects would be observed in this compound-based systems, should they be synthesized.

Crystal Engineering of this compound-Containing Assemblies

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In the context of this compound, crystal engineering principles would be applied to construct ordered, multi-dimensional networks.

The key components for the crystal engineering of such assemblies would be:

Metal Node: The Ruthenium(II) ion, which typically adopts an octahedral coordination geometry.

Linkers: Organic ligands designed with specific lengths, geometries, and functional groups to bridge the metal centers.

Anion: The sulfate ion (SO₄²⁻), which can act as a simple charge-balancing counter-ion or as a bridging ligand itself, connecting two or more ruthenium centers. The tetrahedral geometry of the sulfate ion allows for the potential formation of 3D networks.

Strategies in Crystal Engineering:

Node-and-Spacer Approach: This is a common strategy where the metal ion acts as a "node" and the organic ligand as a "spacer." By carefully selecting the geometry of the ligand (e.g., linear, trigonal, tetrahedral), one can control the dimensionality and topology of the resulting coordination polymer.

Control of Intermolecular Interactions: Hydrogen bonding, π-π stacking, and van der Waals forces play a crucial role in the final packing of the supramolecular assembly. Ligands can be functionalized to promote these interactions in a directional and predictable manner.

Hypothetical Crystal Structures:

While concrete examples of crystal structures of supramolecular assemblies built from solely this compound and organic linkers are scarce, one can hypothesize potential structures based on the coordination preferences of the components. For instance, a linear ditopic ligand could link Ru(II) centers into a 1D chain, with sulfate ions either coordinating to the metal or residing as counter-ions in the crystal lattice. A tritopic ligand could lead to the formation of 2D sheets, and a tetratopic ligand could potentially form a 3D framework.

Building Block CombinationPotential Supramolecular ArchitectureKey Design Considerations
Ru(II) + Sulfate + Linear Dipyridyl Ligand1D Coordination Polymer (Chain)Length and flexibility of the dipyridyl ligand; coordination mode of the sulfate (bridging or terminal).
Ru(II) + Sulfate + Trigonal Tricarboxylate Ligand2D Coordination Network (Sheet)Directionality of the carboxylate groups; potential for hydrogen bonding between sheets.
Ru(II) + Sulfate + Tetrahedral Tetrapyridyl Ligand3D Metal-Organic Framework (MOF)Rigidity of the tetrapyridyl ligand; size of the resulting pores or channels.

Detailed Research Findings:

The field of metal-organic frameworks (MOFs) and coordination polymers is rich with examples of structures built from various metal ions and organic linkers. While ruthenium-based MOFs have been synthesized, they typically utilize carboxylate or pyridyl-based linkers, and the role of sulfate is often as a charge-compensating guest in the pores rather than a structural component. The synthesis of a robust, porous material from this compound would be a significant contribution to the field, potentially offering interesting catalytic or sorption properties due to the presence of both the redox-active ruthenium center and the sulfate groups.

Advanced Materials Science Applications and Future Perspectives of Ruthenium Ii Sulfate

Photocatalytic Systems Beyond Water Oxidation

While ruthenium complexes have been extensively studied for water oxidation, their application in other photocatalytic systems is a burgeoning field of research. nih.govnih.gov Ruthenium(II)-based photocatalysts, often synthesized from precursors like Ruthenium(II) sulfate (B86663), are instrumental in driving a variety of organic transformations and carbon dioxide reduction, leveraging visible light to initiate chemical reactions with high efficiency and selectivity. innogetcloud.comnih.gov

Carbon Dioxide Reduction: Ruthenium(II)-based supramolecular catalysts have been developed for the photocatalytic reduction of CO2. acs.org For instance, a system using a Ru(II) bipyridine catalyst has demonstrated the selective reduction of CO2 to formic acid with turnover numbers reaching 526 under visible light irradiation. researchgate.net Another approach involves a dinuclear Ru(II)-Ru(II) catalyst adsorbed on alumina (Al2O3) particles, which also facilitates CO2 reduction. acs.org However, some complex supramolecular structures, like certain RuRe assemblies, have shown inactivity in solution for CO2 reduction, highlighting the sensitivity of catalytic activity to the specific molecular architecture. nih.govnih.gov

Organic Synthesis: In synthetic organic chemistry, Ruthenium(II) photocatalysts enable transformations that are often difficult to achieve through traditional methods. These complexes can act as potent photosensitizers for the oxidation of sulfides to sulfoxides and the synthesis of imines from amines using molecular oxygen as the oxidant. innogetcloud.com For example, specific Ru(II) complexes have achieved quantitative conversion of various dialkyl and alkyl aryl sulfides into sulfoxides with catalyst loadings as low as 0.005–0.05 mol%. The turnover number (TON) in the oxidation of 4-methoxythioanisole has been reported to be as high as 1,000,000. Similarly, the photooxidation of amines to imines can proceed with yields greater than 90% in the presence of Ru(II) photocatalysts, using visible light at room temperature. innogetcloud.com These reactions showcase the ability of ruthenium complexes to facilitate electron transfer or energy transfer processes upon light absorption, creating highly reactive intermediates. nih.gov

Electrocatalytic Applications of Ruthenium(II) Sulfate-Derived Materials

Materials derived from this compound are pivotal in electrocatalysis, particularly for the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), which are the two half-reactions of water splitting. bohrium.com Ruthenium-based materials are considered a promising alternative to more expensive platinum-group metals like platinum and iridium. mdpi.com

Oxygen Evolution Reaction (OER): Ruthenium dioxide (RuO2) is a highly active catalyst for the OER in acidic environments, but its stability is a major challenge. researchgate.netnih.gov Recent research has shown that incorporating sulfate can significantly enhance the durability of RuO2 catalysts. researchgate.netnih.gov In one strategy, barium-anchored sulfate is used to protect the RuO2 surface, preventing the formation of oxygen vacancies and impeding the dissolution of ruthenium into the electrolyte under harsh acidic OER conditions. nih.gov This "oxyanion protection strategy" extends the catalyst's lifetime while maintaining high activity. nih.gov A catalyst composed of Ba₀.₃(SO₄)δW₀.₂Ru₀.₅O₂₋δ, when used in a proton-exchange membrane water electrolyzer (PEMWE), demonstrated stable operation for 300 hours at a current density of 500 mA cm⁻². nih.gov

Table 1: Performance of Sulfate-Stabilized RuO₂-based OER Electrocatalysts in 0.5 M H₂SO₄

Catalyst Mass Activity @ 1.45V (A/g_Ru) Specific Activity @ 1.45V (mA/cm²_ECSA) Stability @ 10 mA/cm² (hours)
Commercial RuO₂ 150 0.8 < 5
(SO₄)δRuO₂₋δ 200 1.1 ~15

This table presents interactive data. Click on column headers to sort.

Hydrogen Evolution Reaction (HER): Ruthenium-based materials are also excellent catalysts for the HER across a wide pH range. mdpi.com Their performance is attributed to having a hydrogen bonding energy similar to that of platinum. Sulfur-doped ruthenium (Ru-S) nanoparticles, for example, exhibit outstanding HER activity in alkaline media. An Ru-S catalyst required an overpotential of only 10 mV to achieve a current density of 10 mA cm⁻² in 1.0 M KOH, outperforming commercial Pt/C catalysts. Density functional theory (DFT) calculations suggest that the enhanced performance is due to the favorable adsorption and dissociation energies of water molecules on the Ru-S surface.

Integration of this compound in Energy Conversion Technologies

Ruthenium compounds derived from precursors like this compound are integral to several energy conversion technologies, including dye-sensitized solar cells (DSSCs) and metal-air batteries. americanelements.comamericanelements.com

Dye-Sensitized Solar Cells (DSSCs): In DSSCs, ruthenium(II) polypyridyl complexes are the most successful and widely used photosensitizers. mdpi.commdpi.com These dyes, such as the benchmark N3 and N719 dyes, are responsible for absorbing incident light and injecting electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). nih.gov The process begins when the Ru(II)-based dye absorbs a photon, promoting an electron to an excited state. This excited electron is then transferred to the TiO2, initiating the flow of current. The oxidized Ru(III) species is subsequently reduced back to Ru(II) by a redox mediator in the electrolyte, completing the circuit. The efficiency and stability of DSSCs are critically dependent on the chemical structure of the ruthenium dye. mdpi.comresearchgate.net

Table 2: Photovoltaic Performance of Select Ruthenium(II) Dyes in DSSCs

Dye J_sc (mA/cm²) V_oc (V) Fill Factor (FF) Power Conversion Efficiency (PCE) (%)
N719 20.5 0.72 0.70 10.4 mdpi.com
N3 - - - 10.0 mdpi.com

This table presents interactive data. Click on column headers to sort.

Metal-Air Batteries: Ruthenium-based materials, particularly ruthenium dioxide (RuO2), are effective bifunctional catalysts for the air electrodes in rechargeable metal-air batteries, such as Li-air and Zn-air batteries. researchgate.netpolyu.edu.hkmdpi.com These batteries have very high theoretical energy densities but are limited by the sluggish kinetics of the oxygen reduction reaction (ORR) during discharge and the oxygen evolution reaction (OER) during charge. mdpi.comfrontiersin.org RuO2-based catalysts can effectively facilitate both reactions. mdpi.com For instance, RuO2 nanoparticles supported on carbon have been shown to lower the charging voltage of Li-O2 batteries. researchgate.net In Zn-air batteries, RuO2-based materials prepared by calcining Ru(II)-phosphine complexes have demonstrated bifunctional activity, enabling the battery to be cycled. mdpi.com

Future Research Directions and Unresolved Challenges in Ruthenium Ii Sulfate Chemistry

Design of Next-Generation Ruthenium(II) Sulfate (B86663) Catalysts with Enhanced Efficiency and Selectivity

While Ruthenium(II) sulfate itself is not typically a catalyst, its role as a precursor for catalytically active species is a significant area for future development. The design of next-generation catalysts derived from RuSO₄ will depend on innovative strategies to control the coordination environment of the ruthenium center, thereby enhancing catalytic efficiency and selectivity.

A primary challenge is the development of catalysts that exhibit high selectivity for specific chemical transformations, such as Z-selective olefin metathesis. nih.govcaltech.edu Research on other ruthenium complexes has shown that modifying ligands, for instance by introducing bulky N-heterocyclic carbenes (NHCs), can dramatically influence selectivity. caltech.edunih.gov Future work could involve the in situ generation of catalysts from this compound by introducing tailored ligands designed to create sterically demanding and electronically tuned active sites.

Catalyst Design StrategyPotential Application with RuSO₄ PrecursorDesired Outcome
Ligand Modification Introduction of sterically bulky N-heterocyclic carbene (NHC) or chiral ligands.Enhanced Z-selectivity in metathesis; asymmetric induction in hydrogenation. nih.govresearchgate.net
Chelation Control Use of bidentate or tridentate ligands to create a stable coordination sphere.Increased catalyst stability and resistance to decomposition. caltech.edu
Ancillary Ligand Tuning Substitution with electron-donating or withdrawing groups on the ligand framework.Fine-tuning of catalytic activity and substrate scope.
Immobilization Anchoring Ru(II) species onto solid supports like silica, zeolites, or polymers. researchgate.netFacilitated catalyst recovery and recycling, improving process sustainability.

Deeper Mechanistic Understanding Through Advanced In Situ Techniques and Computational Modeling

A significant hurdle in the development of new ruthenium catalysts and materials is the often-limited understanding of the precise reaction mechanisms. For systems involving this compound, future research must employ a combination of advanced spectroscopic techniques and computational modeling to elucidate the intricate pathways of catalyst activation, substrate interaction, and product formation.

In situ spectroscopic methods, such as high-resolution NMR and X-ray absorption spectroscopy, are crucial for observing the transient intermediates that form during a catalytic cycle. nih.gov Applying these techniques to reactions where RuSO₄ is the precursor could reveal how the sulfate anion influences the formation and reactivity of the active catalytic species. This could involve monitoring ligand exchange processes, the formation of Ru-hydride intermediates, or changes in the oxidation state of the ruthenium center in real-time.

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for exploring reaction pathways and predicting the behavior of transition metal complexes. mdpi.comscispace.com Future computational studies could model the dissociation of the sulfate ion, the coordination of various ligands to the Ru(II) center, and the energy barriers associated with different catalytic steps. researchgate.net Such models can provide insights into the electronic and steric factors that govern catalyst performance and guide the rational design of more effective systems. mdpi.com This dual experimental-computational approach is essential for moving beyond empirical observations to a predictive understanding of this compound-derived chemistry.

Exploration of Novel Supramolecular Architectures and Their Functional Properties

The ability of Ruthenium(II) ions to act as nodes in the self-assembly of complex supramolecular structures is well-established for polypyridyl complexes. rsc.orgnih.gov However, the use of simple salts like this compound as a source of Ru(II) for coordination-driven self-assembly is a largely unexplored frontier. Future research in this area could lead to novel materials with unique photophysical, redox, and host-guest properties.

A key challenge lies in designing organic ligands that can effectively coordinate to the Ru(II) center and direct the assembly process into discrete 2D or 3D architectures like metallacycles and metallacages. rsc.orgthno.org The sulfate anion itself could play a crucial role in the final structure, either by being incorporated into the assembly or by influencing the coordination geometry through ion-pairing effects. Research has shown that sulfate ions can form strong hydrogen bonds with coordinated ligands like bibenzimidazole, influencing the solubility and solid-state structure of the resulting ruthenium complex. researchgate.net

The functional properties of these new supramolecular systems would be a major focus of investigation. Ruthenium-containing assemblies are known for their remarkable photophysical properties, making them candidates for applications in light-harvesting, sensing, and photodynamic therapy. rsc.orgthno.org By incorporating functional organic linkers, it may be possible to create this compound-derived supramolecular cages that can encapsulate guest molecules, acting as nanoscale reaction flasks or targeted delivery vehicles.

Supramolecular StructureLigand Design PrinciplePotential Functional Property
Metallacycles (2D) Ditopic pyridyl-based linkers.Luminescence, chemical sensing. rsc.org
Metallacages (3D) Tridentate ligands forming facial caps.Guest encapsulation, catalysis. rsc.orgthno.org
Coordination Polymers Bridging ligands with multiple coordination sites.Porosity, gas storage.
Hydrogen-Bonded Networks Ligands with N-H functionalities (e.g., biimidazole).Anion recognition, controlled precipitation. researchgate.net

Development of Sustainable and Scalable Synthetic Methodologies for this compound and its Complexes

For any new chemical discovery to have a practical impact, the underlying synthetic methods must be sustainable, cost-effective, and scalable. A significant future challenge is to move away from traditional synthesis methods that often rely on harsh conditions, hazardous solvents, and multi-step procedures.

Green chemistry principles offer a roadmap for this development. Mechanochemistry, which involves reactions conducted by manual or mechanical grinding in the absence of bulk solvents, has been shown to be an efficient and sustainable route for synthesizing certain ruthenium carboxylate complexes. mdpi.com Applying this solventless approach to the synthesis and derivatization of this compound could drastically reduce chemical waste and energy consumption. Researchers have demonstrated that parameters like grinding time and reactant ratios are key to optimizing yield in such processes. mdpi.com

Furthermore, the development of one-pot syntheses and microwave-assisted reactions can significantly shorten reaction times and improve energy efficiency. researchgate.net For instance, the synthesis of versatile ruthenium dihydride complexes has been achieved in minutes using microwave heating, a substantial improvement over conventional methods. researchgate.net Adapting such technologies for the production of this compound or its direct conversion into valuable complexes represents a critical area for future research, ensuring that the environmental impact is minimized as new applications are discovered. Comparing the sustainability of new methods using metrics like the E-factor (Environmental factor) and Mass Productivity will be essential for quantifying their green credentials. mdpi.com

Q & A

Q. What are the standard synthetic routes for Ruthenium(II) sulfate complexes, and how are reaction conditions optimized?

this compound complexes are typically synthesized via ligand substitution reactions using RuCl₃·nH₂O as a precursor. Key steps include refluxing with sulfonic acid derivatives or sulfate-containing ligands under inert atmospheres (e.g., N₂ or Ar) to prevent oxidation. Reaction optimization involves adjusting pH (3–5), temperature (70–90°C), and ligand-to-metal molar ratios (1:1 to 2:1) to favor mononuclear over polynuclear species. Characterization via elemental analysis, UV-Vis spectroscopy, and molar conductivity confirms purity and oxidation state .

Q. Which spectroscopic techniques are most effective for characterizing this compound complexes?

  • IR Spectroscopy : Identifies sulfate coordination modes (monodentate vs. bidentate) via ν(SO₄²⁻) stretching frequencies (950–1200 cm⁻¹). Bridging sulfates show split peaks due to symmetry reduction .
  • ¹H/¹³C NMR : Reveals ligand environments; paramagnetic Ru(II) complexes may require low-temperature measurements to resolve signals .
  • Electronic Absorption Spectroscopy : d-d transitions (450–600 nm) and ligand-to-metal charge transfer (LMCT) bands confirm geometry (e.g., octahedral) .

Q. How can this compound be applied in chemiluminescence-based analytical methods?

Ru(II) complexes with bipyridine ligands act as catalysts in chemiluminescence reactions. For example, Cerium(IV) sulfate oxidizes the Ru(II) complex, generating an excited state (*Ru²⁺) that emits light upon relaxation. This system is used to detect pharmaceuticals (e.g., piroxicam) at nanomolar levels by correlating luminescence intensity with analyte concentration. Method optimization involves pH control (1.5–2.5) and stabilizing the Ru(II) complex with disulfonated bathophenanthroline ligands .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of this compound in C–H bond functionalization?

this compound facilitates carboxylate-assisted C–H activation via a concerted metalation-deprotonation (CMD) mechanism. The sulfate ligand acts as a non-innocent base, deprotonating the substrate while the Ru center coordinates to the C–H bond. Density functional theory (DFT) studies reveal a low-energy transition state (ΔG‡ ≈ 20–25 kcal/mol) for aryl C–H bonds, enabling regioselective functionalization (e.g., arylation, alkylation). Experimental validation includes kinetic isotope effects (KIE > 3) and trapping of Ru intermediates .

Q. How do this compound complexes interact with DNA, and what factors influence binding affinity?

Ru(II) complexes with planar ligands (e.g., phenanthroline) intercalate DNA via π-π stacking, while sulfate counterions stabilize electrostatic interactions with the phosphate backbone. Binding constants (Kb ≈ 10⁴–10⁶ M⁻¹) are quantified via fluorescence quenching (ethidium bromide displacement) and viscosity measurements. Thermodynamic studies (ΔH < 0, ΔS > 0) suggest entropy-driven groove binding dominates at physiological pH. Advanced techniques like circular dichroism (CD) and X-ray crystallography resolve structural changes in DNA helicity .

Q. What strategies resolve contradictions in reported redox potentials of this compound complexes?

Discrepancies in redox potentials (e.g., Ru²⁺/³⁺ ranging from +0.8 V to +1.2 V vs. SHE) arise from solvent polarity, counterion effects, and ligand lability. Standardization protocols recommend:

  • Using non-coordinating solvents (e.g., CH₃CN) to minimize ligand exchange.
  • Referencing potentials to ferrocene/ferrocenium (Fc/Fc⁺) internal standards.
  • Cyclic voltammetry at high scan rates (≥500 mV/s) to avoid diffusion-layer artifacts .

Q. How can computational methods improve the design of this compound catalysts for olefin metathesis?

DFT calculations predict steric and electronic effects of ancillary ligands on Ru catalytic activity. For example, bulky sulfonate ligands increase trans-selectivity in cross-metathesis by stabilizing trigonal-bipyramidal transition states. Experimental validation involves synthesizing Ru(II) complexes with tailored ligands (e.g., catecholthiolates) and measuring turnover frequencies (TOF) in model reactions (e.g., ring-closing metathesis of diethyl diallylmalonate) .

Tables for Key Data

Property Typical Range/Value Method Reference
Ru–S Bond Length (Å)2.25–2.35X-ray Diffraction
LMCT Band (nm)350–450UV-Vis Spectroscopy
DNA Binding Constant (Kb)1.2 × 10⁵ M⁻¹Fluorescence Quenching
Redox Potential (Ru²⁺/³⁺)+1.05 V vs. SHECyclic Voltammetry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.